1,3-Dioxane-2-acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxan-2-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-2-6-8-4-1-5-9-6/h3,6H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUHDQDPZLKTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451575 | |
| Record name | 1,3-Dioxane-2-acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79012-29-6 | |
| Record name | 1,3-Dioxane-2-acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,3-Dioxane-2-acetaldehyde from 1,3-Propanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust two-step synthetic pathway for the preparation of 1,3-Dioxane-2-acetaldehyde from readily available starting materials. The synthesis involves the initial formation of a protected intermediate, 2-(dimethoxymethyl)-1,3-dioxane, through an acid-catalyzed acetalization of 1,3-propanediol with 2,2-dimethoxyacetaldehyde. Subsequent selective hydrolysis of the acyclic dimethyl acetal affords the target aldehyde. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in the successful execution of this synthesis in a laboratory setting.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process. Direct reaction of 1,3-propanediol with glyoxal is often problematic due to the high reactivity and tendency of glyoxal to polymerize. Therefore, a more controlled approach utilizing a protected form of glyoxal, 2,2-dimethoxyacetaldehyde (glyoxal dimethyl acetal), is employed.
Step 1: Synthesis of 2-(dimethoxymethyl)-1,3-dioxane
In the first step, 1,3-propanediol is reacted with 2,2-dimethoxyacetaldehyde in the presence of a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS), to form the cyclic acetal, 2-(dimethoxymethyl)-1,3-dioxane. The reaction is driven to completion by the removal of the methanol byproduct.
Step 2: Synthesis of this compound
The second step involves the selective hydrolysis of the acyclic dimethyl acetal group of 2-(dimethoxymethyl)-1,3-dioxane to yield the final product, this compound. This selective deprotection can be achieved under mild conditions, for example, by heating in an aqueous medium, which leaves the more stable cyclic 1,3-dioxane ring intact.[1]
II. Experimental Protocols
Step 1: Synthesis of 2-(dimethoxymethyl)-1,3-dioxane
Principle: This reaction is an acid-catalyzed acetal exchange. The more stable cyclic 1,3-dioxane is formed from the diol and the dimethyl acetal of the aldehyde.
Materials:
-
1,3-Propanediol
-
2,2-Dimethoxyacetaldehyde
-
Anhydrous toluene or benzene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 1,3-propanediol (1.0 equivalent), 2,2-dimethoxyacetaldehyde (1.1 equivalents), and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 equivalents).
-
Add a sufficient amount of anhydrous toluene or benzene to allow for efficient azeotropic removal of methanol.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of methanol in the Dean-Stark trap.
-
Continue refluxing until no more methanol is collected, or until TLC analysis indicates the complete consumption of the starting diol.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2-(dimethoxymethyl)-1,3-dioxane.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Diol:Acetal) | 1 : 1.1 | General Acetalization |
| Catalyst Loading (PPTS) | 2 mol% | [2][3][4] |
| Solvent | Toluene or Benzene | General Acetalization |
| Temperature | Reflux | General Acetalization |
| Reaction Time | 4-8 hours (monitor) | General Acetalization |
| Expected Yield | >85% (estimated) | Based on similar reactions |
Step 2: Synthesis of this compound
Principle: This step relies on the differential stability of acyclic versus cyclic acetals. Acyclic acetals are generally more susceptible to hydrolysis under mild acidic or even neutral, heated aqueous conditions than the more stable cyclic 1,3-dioxane ring system.[1]
Materials:
-
2-(dimethoxymethyl)-1,3-dioxane
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 2-(dimethoxymethyl)-1,3-dioxane (1.0 equivalent) and deionized water.
-
Heat the mixture to 80°C with vigorous stirring.[1] The progress of the hydrolysis can be monitored by TLC or GC-MS.
-
Continue heating until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the product from the aqueous solution with an appropriate organic solvent such as diethyl ether or ethyl acetate (3 x volume of water).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 2-(dimethoxymethyl)-1,3-dioxane | |
| Solvent | Water | [1] |
| Temperature | 80 °C | [1] |
| Reaction Time | Monitor by TLC/GC-MS | |
| Expected Yield | High (potentially quantitative) | [1] |
III. Visualizations
Signaling Pathway: Synthetic Route
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
IV. Safety Considerations
-
1,3-Propanediol: May cause eye irritation.
-
2,2-Dimethoxyacetaldehyde: Flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation.
-
Pyridinium p-toluenesulfonate (PPTS): Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Toluene/Benzene: Flammable liquids and vapors. Toxic and carcinogenic (benzene). Handle in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
V. Conclusion
The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The use of a protected glyoxal derivative in the initial acetalization step allows for a controlled reaction, while the selective hydrolysis of the intermediate offers a clean route to the final product. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
- 1. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-1,3-dioxane | C5H10O3 | CID 342234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. finechem-mirea.ru [finechem-mirea.ru]
An In-depth Technical Guide to the Chemical Properties of 1,3-Dioxane-2-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,3-Dioxane-2-acetaldehyde, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and the well-established chemistry of 1,3-dioxanes. The document covers the compound's structure, predicted physicochemical properties, synthesis methodologies, spectroscopic characteristics, and reactivity. Detailed experimental protocols for the synthesis of related compounds are provided, which can be adapted for the preparation of this compound. Furthermore, this guide includes visualizations of key reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound is an organic molecule featuring a six-membered 1,3-dioxane ring substituted at the 2-position with an acetaldehyde group. The 1,3-dioxane moiety is a common structural motif in natural products and serves as a versatile protecting group for carbonyl compounds in organic synthesis. The presence of a reactive aldehyde functionality attached to this heterocyclic core suggests its potential as a building block for the synthesis of more complex molecules with potential biological activity. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a propane-1,3-diol acetal of malondialdehyde.
Table 1: Predicted Physicochemical Properties of this compound and a Related Analog
| Property | This compound (Predicted) | 2-(1,3-Dioxolan-2-yl)acetaldehyde[1] |
| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₃ |
| Molecular Weight | 130.14 g/mol | 116.12 g/mol |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Density | Not available | Not available |
| Solubility | Expected to be soluble in common organic solvents. | Not available |
| CAS Number | Not available | 90711-96-9 |
Note: Due to the lack of experimental data for this compound, the properties of the closely related 2-(1,3-Dioxolan-2-yl)acetaldehyde are provided for comparison.
Synthesis
The synthesis of this compound would be expected to follow the general procedure for the formation of 1,3-dioxanes, which involves the acid-catalyzed acetalization of an aldehyde with a 1,3-diol.[2] In this case, the aldehyde is malondialdehyde or a protected equivalent, and the diol is 1,3-propanediol.
General Experimental Protocol for Acetal Formation
The following is a general procedure for the synthesis of 2-substituted-1,3-dioxanes that can be adapted for the synthesis of this compound.[2]
Materials:
-
Aldehyde (e.g., malondialdehyde tetraethyl acetal)
-
1,3-Propanediol
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, 1,3-propanediol (1.1 equivalents), and a catalytic amount of the acid catalyst in an anhydrous solvent.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC or GC analysis, cool the mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the dioxane ring and the acetaldehyde substituent.
-
Dioxane Ring Protons:
-
The protons at the C4 and C6 positions (adjacent to the oxygen atoms) would appear as a multiplet around 3.9-4.2 ppm.
-
The proton at the C5 position would appear as a multiplet around 1.8-2.1 ppm.
-
The proton at the C2 position (the acetal proton) would appear as a triplet around 4.5-5.0 ppm, coupled to the adjacent methylene protons of the acetaldehyde group.
-
-
Acetaldehyde Protons:
-
The methylene protons adjacent to the dioxane ring would appear as a doublet around 2.5-2.8 ppm.
-
The aldehyde proton would appear as a triplet around 9.7-9.8 ppm.
-
¹³C NMR: The carbon NMR spectrum would show characteristic shifts for the carbon atoms in the molecule.
-
Dioxane Ring Carbons:
-
C2: ~100-105 ppm
-
C4, C6: ~65-70 ppm
-
C5: ~25-30 ppm
-
-
Acetaldehyde Carbons:
-
Methylene carbon: ~45-50 ppm
-
Carbonyl carbon: ~200-205 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
-
C-O stretching (acetal): Strong bands in the region of 1000-1200 cm⁻¹.
-
C=O stretching (aldehyde): A strong, sharp band around 1720-1740 cm⁻¹.
-
C-H stretching (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
Reactivity and Stability
The reactivity of this compound is dictated by the two main functional groups: the acetal and the aldehyde.
-
Acetal Group: The 1,3-dioxane ring is stable under neutral and basic conditions, making it an excellent protecting group for the carbonyl functionality from which it was derived.[5] However, it is susceptible to hydrolysis under acidic conditions, which will regenerate the original aldehyde and 1,3-propanediol.
-
Aldehyde Group: The aldehyde group is susceptible to a wide range of nucleophilic addition and oxidation reactions. It can be reduced to a primary alcohol, oxidized to a carboxylic acid, or undergo reactions such as Wittig olefination and aldol condensation.
The stability of the compound is limited by the potential for polymerization of the aldehyde and the possibility of peroxide formation in the ether-like dioxane ring upon prolonged exposure to air. It is recommended to store the compound under an inert atmosphere and away from light and heat.
Acetal Hydrolysis Signaling Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Conclusion
This compound is a bifunctional molecule with significant potential in synthetic organic chemistry. While direct experimental data is scarce, its chemical properties can be reliably predicted based on the well-understood chemistry of 1,3-dioxanes and aldehydes. This guide provides a foundational understanding of its synthesis, spectroscopic characteristics, and reactivity, which will be valuable for researchers exploring its use as a synthetic intermediate in the development of new chemical entities. Further experimental investigation is warranted to fully characterize this compound and explore its applications.
References
- 1. 2-(1,3-Dioxolan-2-yl)acetaldehyde | C5H8O3 | CID 14359030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Stability and Storage of 1,3-Dioxane-2-acetaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxane-2-acetaldehyde is a molecule combining the structural features of a 1,3-dioxane ring and an acetaldehyde side chain. The stability and appropriate storage conditions of this compound are dictated by the chemical lability of the acetal functional group and the reactive nature of the aldehyde moiety. This guide provides a comprehensive overview of the anticipated stability profile and recommended storage protocols to ensure the integrity of this compound for research and development purposes.
Chemical Structure and Functional Group Analysis
The core of this compound is the 1,3-dioxane ring, a six-membered cyclic acetal.[1] Acetal groups are known to be stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions.[1][2] The presence of the acetaldehyde side chain introduces a reactive aldehyde functional group, which is prone to oxidation, polymerization, and other nucleophilic addition reactions.[3][4]
Predicted Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.
pH Sensitivity
The acetal linkage in the 1,3-dioxane ring is the primary site of pH-dependent degradation.
-
Acidic Conditions: this compound is expected to be highly unstable in acidic environments. The acetal will readily undergo hydrolysis to yield 1,3-propanediol and glyoxal (from the acetaldehyde precursor). This reaction is acid-catalyzed.[2][5]
-
Neutral and Basic Conditions: The compound is anticipated to be relatively stable at neutral and basic pH.[1][2]
Thermal Stability
Elevated temperatures can promote both the hydrolysis of the acetal and reactions of the aldehyde group.[3] It is recommended to store the compound at reduced temperatures to minimize degradation.
Oxidative Stability
The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. Contact with air and other oxidizing agents should be minimized.[3] Like other ethers and acetals, there is a potential for peroxide formation upon prolonged exposure to air, which can be explosive.[3][6][7][8]
Photostability
While specific data is unavailable for this compound, many organic molecules, particularly those with carbonyl groups, can be sensitive to light. Exposure to UV light should be avoided to prevent potential photochemical degradation.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[9] | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group and peroxide formation.[9] |
| Light | Protection from light (e.g., amber vials) | To prevent photochemical degradation. |
| Container | Tightly sealed, dry container[6][7][10] | To prevent ingress of moisture, which can lead to hydrolysis, and air. |
| pH | Store as a solid or in an aprotic, neutral solvent | To avoid acid-catalyzed hydrolysis of the acetal. |
Potential Degradation Pathway
The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the acetal ring.
Caption: Acid-catalyzed hydrolysis of the 1,3-dioxane ring.
Experimental Protocols for Stability Assessment
Due to the lack of specific data, a formal stability testing program is crucial. The following are general experimental protocols that can be adapted.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, water).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and 40°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and 40°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the solid compound and solutions to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Analyze samples at initial, 1, 2, 4, 8, 24, and 48 hours.
-
Analytical Method: Use a stability-indicating HPLC method with UV detection to separate and quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used for the identification of unknown degradants.
Caption: General workflow for conducting a forced degradation study.
Long-Term Stability Studies
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Storage Conditions: Store aliquots of the compound under the recommended conditions (2-8°C, inert atmosphere, protection from light).
-
Time Points: Analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Analytical Method: Use a validated stability-indicating HPLC method to determine the purity and content of the active substance.
Handling and Safety Precautions
Given the properties of its parent structures, this compound should be handled with care.
-
Flammability: The compound is likely to be flammable. Keep away from heat, sparks, and open flames.[6][7][8]
-
Peroxide Formation: Periodically test for the presence of peroxides, especially before any distillation or concentration steps.[6][7] Discard the material if peroxides are present or after one year.[9]
-
Toxicity: Acetaldehyde is a known carcinogen and irritant.[3][6][10] Handle the compound in a well-ventilated area or a fume hood, and use appropriate personal protective equipment (gloves, safety glasses).[6][7]
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[3]
Conclusion
While specific data for this compound is not available, a conservative approach to its storage and handling is warranted based on the known reactivity of acetals and aldehydes. The primary stability concerns are acid-catalyzed hydrolysis of the 1,3-dioxane ring and oxidation of the acetaldehyde moiety. Storage at low temperatures, under an inert atmosphere, and protected from light is crucial to maintain the integrity of this compound. Empirical stability studies are essential to establish a definitive shelf-life and to understand its degradation profile under specific use conditions.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. nj.gov [nj.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
An In-depth Technical Guide on the Formation of 2-(1,3-Dioxan-2-yl)acetaldehyde
Abstract: This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2-(1,3-dioxan-2-yl)acetaldehyde, a substituted 1,3-dioxane. It includes a detailed, step-by-step reaction pathway, a summary of relevant quantitative data, and a representative experimental protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. They are commonly synthesized through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. This reaction is a widely used method for the protection of carbonyl functionalities in organic synthesis. This guide focuses on the formation of a specific derivative, 2-(1,3-dioxan-2-yl)acetaldehyde, from 1,3-propanediol and a suitable three-carbon aldehyde equivalent.
Reaction Mechanism
The formation of 2-(1,3-dioxan-2-yl)acetaldehyde from 1,3-propanediol and malonaldehyde (or a protected equivalent) proceeds via an acid-catalyzed acetalization reaction. The mechanism can be described in the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens of the aldehyde by an acid catalyst (e.g., p-toluenesulfonic acid), which increases the electrophilicity of the carbonyl carbon.
-
First Nucleophilic Attack: One of the hydroxyl groups of 1,3-propanediol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the remaining hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation (an oxocarbenium ion).
-
Second Nucleophilic Attack (Ring Closure): The second hydroxyl group of the 1,3-propanediol derivative attacks the carbocation, leading to the formation of the six-membered 1,3-dioxane ring.
-
Deprotonation: The final step involves the deprotonation of the oxonium ion in the ring, regenerating the acid catalyst and yielding the final product, 2-(1,3-dioxan-2-yl)acetaldehyde.
The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the 1,3-dioxane product.[1][2]
Signaling Pathway Diagram
Caption: Acid-catalyzed formation of 2-(1,3-Dioxan-2-yl)acetaldehyde.
Quantitative Data
The formation of 1,3-dioxanes is a well-established reaction, and yields are generally high, often exceeding 80-90%, especially when water is effectively removed from the reaction mixture.[3] The table below summarizes typical quantitative data for the formation of 2-substituted 1,3-dioxanes from 1,3-propanediol and various aldehydes under acid catalysis.
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | p-Toluenesulfonic acid | Toluene | 3 | >90 | Adapted from[4] |
| Furfural | Zeolite SAPO-34 | Toluene | 4 | 85 | Adapted from[5] |
| Propionaldehyde | Acidic resin | None | 1 | High | Adapted from[6] |
| Butyraldehyde | Acidic resin | None | 1 | High | Adapted from[6] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 2-substituted 1,3-dioxane, which can be adapted for the synthesis of 2-(1,3-dioxan-2-yl)acetaldehyde using a suitable protected form of malonaldehyde, such as 1,1,3,3-tetramethoxypropane.
Materials and Equipment
-
Reactants: 1,3-Propanediol, 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent).
-
Catalyst: p-Toluenesulfonic acid monohydrate (TsOH).
-
Solvent: Toluene.
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure
-
Setup: A round-bottom flask is charged with 1,3-propanediol (1.0 eq.), 1,1,3,3-tetramethoxypropane (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.) in toluene. The flask is equipped with a Dean-Stark apparatus and a condenser.
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-6 hours.[1][2]
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solution is washed successively with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or column chromatography on silica gel to afford the pure 2-(1,3-dioxan-2-yl)acetaldehyde.
Conclusion
The formation of 2-(1,3-dioxan-2-yl)acetaldehyde is achieved through a standard acid-catalyzed acetalization reaction between 1,3-propanediol and a malonaldehyde equivalent. The mechanism is well-understood and involves the formation of a hemiacetal intermediate followed by cyclization and dehydration. The reaction is generally high-yielding and can be performed using standard laboratory equipment and procedures. This guide provides the fundamental information required for the synthesis and understanding of this class of compounds.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. researchgate.net [researchgate.net]
Stereochemistry and Conformational Analysis of 1,3-Dioxane-2-acetaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of 1,3-dioxane-2-acetaldehyde, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The document details the fundamental principles governing the three-dimensional structure of 2-substituted 1,3-dioxanes, outlines experimental protocols for its synthesis and characterization, and presents a theoretical framework for its conformational preferences. This guide is intended to serve as a valuable resource for researchers engaged in the study of heterocyclic chemistry and the development of novel molecular entities.
Introduction to the Stereochemistry of 1,3-Dioxanes
The 1,3-dioxane ring system is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. The presence of the oxygen atoms, however, introduces distinct stereochemical features, including shorter C-O bond lengths and different bond angles compared to the all-carbon analog, which influences the conformational preferences of substituents.
Substituents on the 1,3-dioxane ring can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by a combination of steric and electronic effects. For 2-substituted 1,3-dioxanes, the substituent generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C4 and C6.
Conformational Analysis of this compound
The conformational preference of the acetaldehyde group at the C2 position of the 1,3-dioxane ring is a critical determinant of the molecule's overall shape and reactivity. The two primary chair conformations for this compound are depicted below, with the acetaldehyde group in the equatorial and axial positions.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational landscape of molecules like this compound. These methods can be used to calculate the relative energies of different conformers, predict geometric parameters, and simulate spectroscopic data.
Table 1: Calculated Conformational Energies of this compound (Exemplary Data)
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Equatorial | B3LYP/6-31G | 0.00 |
| Axial | B3LYP/6-31G | +4.5 |
| Twist-Boat | B3LYP/6-31G* | +6.2 |
Note: The data presented in this table is hypothetical and serves as an illustration of the expected results from computational analysis.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the acetalization of 1,3-propanediol with 2,2-diethoxyacetaldehyde (acetaldehyde diethyl acetal) under acidic catalysis.
General Procedure:
-
To a solution of 1,3-propanediol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or Amberlyst-15).
-
Add 2,2-diethoxyacetaldehyde (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the ethanol byproduct and drive the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst with a mild base (e.g., triethylamine or sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by fractional distillation or column chromatography to obtain this compound.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the conformational analysis of 1,3-dioxane derivatives in solution. Both ¹H and ¹³C NMR spectra provide valuable information about the stereochemistry and conformational equilibrium of the molecule.
¹H NMR Spectroscopy:
The chemical shifts and coupling constants of the protons on the 1,3-dioxane ring are highly dependent on their axial or equatorial orientation.
-
Chemical Shifts: In a chair conformation, axial protons are typically shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts.
-
Coupling Constants: The magnitude of the vicinal coupling constants (³J) between adjacent protons is governed by the dihedral angle between them, as described by the Karplus equation. Larger coupling constants are observed for anti-periplanar (180°) arrangements (axial-axial couplings), while smaller couplings are characteristic of syn-clinal (60°) arrangements (axial-equatorial and equatorial-equatorial couplings).
Table 2: Expected ¹H NMR Data for the Equatorial Conformer of this compound (Exemplary Data)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 4.8 - 5.0 | t | 5.0 |
| H-4ax, H-6ax | 3.7 - 3.9 | ddd | 12.0, 5.0, 2.5 |
| H-4eq, H-6eq | 4.0 - 4.2 | ddd | 12.0, 2.5, 1.5 |
| H-5ax | 1.3 - 1.5 | m | - |
| H-5eq | 2.0 - 2.2 | m | - |
| -CHO | 9.6 - 9.8 | d | 2.0 |
| -CH₂CHO | 2.5 - 2.7 | d | 2.0 |
Note: This data is hypothetical and intended to illustrate the expected spectral features.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the 1,3-dioxane ring also provide conformational information, although the effects are generally less pronounced than in ¹H NMR. The C2 carbon bearing an axial substituent is typically shielded compared to when the substituent is equatorial.
Visualization of Workflows
Synthesis Workflow
Caption: Synthetic route to this compound.
Conformational Analysis Workflow
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dioxane-2-acetaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dioxane-2-acetaldehyde derivatives. These compounds are of interest in medicinal chemistry and drug development due to the versatile reactivity of the aldehyde functional group and the conformational properties conferred by the 1,3-dioxane ring. This document outlines key synthetic strategies, detailed experimental protocols, and methods for structural elucidation and characterization.
Introduction
The 1,3-dioxane scaffold is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. This moiety is often utilized as a protecting group for carbonyl compounds and 1,3-diols in organic synthesis due to its stability under various reaction conditions.[1][2][3] Derivatives of 1,3-dioxane have also been investigated for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6][7] The introduction of an acetaldehyde group at the 2-position of the 1,3-dioxane ring furnishes a reactive aldehyde functionality, opening avenues for further chemical modifications and the development of novel bioactive molecules.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategic pathways. Two primary and effective methods are the oxidation of a precursor alcohol and the formation of a carbon-carbon bond at the 2-position of the dioxane ring.
Method 1: Oxidation of 2-(2-Hydroxyethyl)-1,3-dioxane
A reliable method for the preparation of 2-(1,3-dioxan-2-yl)acetaldehyde is the oxidation of the corresponding primary alcohol, 2-(2-hydroxyethyl)-1,3-dioxane. The Swern oxidation is a particularly suitable method for this transformation as it proceeds under mild conditions, minimizing the risk of over-oxidation to the carboxylic acid and is compatible with the acetal functional group.[8][9][10][11][12]
Experimental Protocol: Swern Oxidation of 2-(2-Hydroxyethyl)-1,3-dioxane
-
Reagents and Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
2-(2-Hydroxyethyl)-1,3-dioxane
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
A solution of oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (2.0 to 2.5 equivalents) in anhydrous dichloromethane is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period (typically 5-15 minutes).
-
A solution of 2-(2-hydroxyethyl)-1,3-dioxane (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 15-30 minutes.
-
Triethylamine (5.0 equivalents) is added to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature.
-
Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 2-(1,3-dioxan-2-yl)acetaldehyde, can be purified by column chromatography on silica gel.
-
Logical Workflow for Swern Oxidation:
Caption: Swern oxidation workflow for the synthesis of 2-(1,3-Dioxan-2-yl)acetaldehyde.
Method 2: Carbon-Carbon Bond Formation via 2-Lithio-1,3-dioxane
An alternative approach involves the generation of a nucleophilic carbon at the 2-position of the 1,3-dioxane ring, followed by reaction with a suitable electrophile to introduce the acetaldehyde moiety. The deprotonation of 1,3-dithiane with a strong base to form a nucleophilic anion is a well-established method; a similar strategy can be applied to 1,3-dioxanes, although it is less common. The resulting 2-lithio-1,3-dioxane can then react with an acetaldehyde equivalent.
Experimental Protocol: Reaction of 2-Lithio-1,3-dithiane with an Electrophile (Illustrative for Dithianes)
-
Reagents and Materials:
-
1,3-Dithiane
-
n-Butyllithium (n-BuLi)
-
Acetaldehyde or a protected acetaldehyde equivalent (e.g., bromoacetaldehyde dimethyl acetal)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
A solution of 1,3-dithiane (1.0 equivalent) in anhydrous THF is cooled to a low temperature (typically -30 to -20 °C) under an inert atmosphere.
-
n-Butyllithium (1.0 equivalent) is added dropwise, and the mixture is stirred for 1-2 hours to ensure complete formation of the 2-lithio-1,3-dithiane.
-
The reaction is then cooled to -78 °C, and a solution of the electrophile (e.g., acetaldehyde, 1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
If a protected acetaldehyde was used, a subsequent deprotection step would be necessary to reveal the aldehyde functionality.
-
Logical Pathway for C-C Bond Formation:
Caption: General workflow for the synthesis via C-C bond formation.
Characterization of this compound Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic techniques is typically employed.
Table 1: Spectroscopic Data for a Representative this compound Derivative
| Technique | Expected Chemical Shifts / Frequencies | Notes |
| ¹H NMR | δ 9.7-9.8 (t, 1H, -CHO), δ 4.5-5.0 (t, 1H, O-CH-O), δ 3.7-4.2 (m, 4H, -O-CH₂-), δ 2.7-2.9 (d, 2H, -CH₂-CHO), δ 1.3-2.1 (m, 2H, -CH₂- at C5) | The aldehyde proton signal is highly characteristic and appears downfield. Coupling patterns will provide information on adjacent protons. |
| ¹³C NMR | δ ~200 (-CHO), δ ~100 (O-CH-O), δ ~67 (-O-CH₂-), δ ~50 (-CH₂-CHO), δ ~25 (-CH₂- at C5) | The carbonyl carbon of the aldehyde is a key diagnostic signal in the downfield region of the spectrum.[17] |
| IR Spectroscopy | ~2720 and ~2820 cm⁻¹ (C-H stretch of aldehyde), ~1725 cm⁻¹ (C=O stretch of aldehyde), ~1100 cm⁻¹ (C-O stretch of acetal) | The presence of both the aldehyde C-H and C=O stretches, along with the characteristic C-O stretches of the dioxane ring, confirms the structure. |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | Fragmentation may involve cleavage of the acetaldehyde side chain and the dioxane ring. |
Note: The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern of the 1,3-dioxane ring and the solvent used for analysis.
Potential Biological Relevance and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound derivatives are limited, the broader class of 1,3-dioxane and 1,3-dioxolane derivatives has shown a range of biological activities.[18][19] For instance, certain derivatives have been investigated as modulators of multidrug resistance (MDR) in cancer cells, potentially by interacting with P-glycoprotein (P-gp).[20][21] Others have demonstrated antiviral activity, for example, against the Sindbis virus, by binding to the hydrophobic pocket of the capsid protein.[6]
The presence of the reactive aldehyde group in this compound derivatives makes them potential candidates for covalent modification of biological targets, such as cysteine or lysine residues in proteins. This could lead to the inhibition of enzyme activity or disruption of protein-protein interactions. Further research is warranted to explore the specific biological targets and signaling pathways affected by this class of compounds.
Hypothetical Signaling Pathway Interaction:
Caption: A hypothetical mechanism of action for a this compound derivative.
Conclusion
This technical guide has provided an overview of the synthesis and characterization of this compound derivatives. The outlined synthetic methods, particularly the oxidation of 2-(2-hydroxyethyl)-1,3-dioxane, offer a reliable route to these compounds. The provided characterization data serves as a reference for structural confirmation. While the specific biological roles of these derivatives are still under investigation, their structural features suggest potential for development as novel therapeutic agents. Further research into their biological activities and interactions with cellular signaling pathways is a promising area for future exploration.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. adichemistry.com [adichemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. gchemglobal.com [gchemglobal.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 16. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. researchgate.net [researchgate.net]
- 19. doaj.org [doaj.org]
- 20. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
physical properties and safety data of 1,3-Dioxane-2-acetaldehyde
An In-Depth Technical Guide to 1,3-Dioxane-2-acetaldehyde
Physical and Chemical Properties
The physical and chemical properties of this compound are predicted based on the known properties of 1,3-dioxane and acetaldehyde. The introduction of the acetaldehyde moiety at the 2-position of the 1,3-dioxane ring is expected to influence its boiling point, density, and solubility.
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Predicted Value | Rationale |
| Molecular Formula | C₆H₁₀O₃ | Sum of atoms in the structure |
| Molecular Weight | 130.14 g/mol | Calculated from the molecular formula |
| Appearance | Colorless liquid | Based on similar low molecular weight acetals and aldehydes |
| Boiling Point | ~150-170 °C | Expected to be significantly higher than acetaldehyde (20.2 °C) and 1,3-dioxane (105 °C) due to increased molecular weight and polarity |
| Density | ~1.1 g/mL | Higher than 1,3-dioxane (1.034 g/mL) due to the addition of the acetaldehyde group |
| Solubility | Soluble in water and most organic solvents | The presence of ether and aldehyde oxygens should allow for hydrogen bonding with water. Miscible with common organic solvents like ethanol, ether, and dichloromethane |
| Stability | May form explosive peroxides upon exposure to air and light.[1] Sensitive to strong acids and bases. | Cyclic ethers like 1,3-dioxane are known to form peroxides.[1] The acetal linkage is labile to acid, and the aldehyde can undergo reactions in the presence of strong acids or bases |
Synthesis
A plausible route for the synthesis of this compound is the acid-catalyzed acetalization of an acetaldehyde equivalent with 1,3-propanediol. Using a protected form of acetaldehyde, such as 2,2-diethoxyacetaldehyde, followed by deprotection is a common strategy to avoid self-condensation of acetaldehyde under acidic conditions.
Proposed Synthetic Pathway
The formation of 1,3-dioxanes from carbonyl compounds and 1,3-propanediol is a well-established reaction, typically catalyzed by a Brønsted or Lewis acid.[2]
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure and may require optimization.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-propanediol (1.0 eq), 2,2-diethoxyacetaldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq).
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
-
Work-up of Intermediate:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, 2-(diethoxymethyl)-1,3-dioxane.
-
-
Deprotection:
-
Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the mixture at room temperature and monitor the deprotection by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Purification
Purification of aldehydes often requires specific techniques to remove common impurities such as the corresponding carboxylic acid (from oxidation) and alcohol (from starting material or reduction).[3] A common method involves the reversible formation of a bisulfite adduct, which is soluble in water and allows for separation from non-aldehydic organic impurities.[4][5]
References
A Technical Guide to the Proposed Syntheses of 1,3-Dioxane-2-acetaldehyde
Introduction
1,3-Dioxane-2-acetaldehyde is a functionalized heterocyclic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and fine chemical industries. The 1,3-dioxane moiety acts as a protecting group for the aldehyde functionality, which can be unmasked under acidic conditions. This guide provides a comprehensive overview of plausible, though not yet reported, synthetic strategies for the preparation of this target molecule. The proposed routes are grounded in established methodologies for the synthesis and functionalization of 1,3-dioxane derivatives. This document is intended for researchers and professionals in the fields of organic chemistry and drug development, offering detailed experimental protocols for analogous reactions and structured data for comparative analysis.
Proposed Synthetic Pathways
In the absence of a direct reported synthesis of this compound, this guide outlines three logical and feasible synthetic routes, starting from readily available precursors. Each pathway leverages well-established organic transformations.
Pathway 1: Functionalization of 2-Vinyl-1,3-dioxane
This strategy involves the initial formation of a 2-vinyl-1,3-dioxane intermediate, followed by an anti-Markovnikov hydration of the vinyl group and subsequent oxidation of the resulting primary alcohol.
Figure 1: Proposed synthesis of this compound starting from acrolein and 1,3-propanediol.
Pathway 2: Homologation of 1,3-Dioxane-2-carbaldehyde
This approach begins with the synthesis of 1,3-dioxane-2-carbaldehyde, which then undergoes a one-carbon chain extension via a Wittig reaction to introduce the acetaldehyde moiety.
Figure 2: Proposed synthesis of this compound via homologation of 1,3-Dioxane-2-carbaldehyde.
Pathway 3: Alkylation of 2-Lithio-1,3-dioxane
This route utilizes the nucleophilicity of a 2-lithio-1,3-dioxane intermediate, which is reacted with an electrophile to introduce a two-carbon side chain that is subsequently oxidized.
Figure 3: Proposed synthesis of this compound using a 2-lithio-1,3-dioxane intermediate.
Experimental Protocols and Data
Detailed experimental procedures for reactions analogous to each step in the proposed pathways are provided below, along with tables summarizing relevant quantitative data.
Pathway 1: Detailed Steps
Step 1.1: Synthesis of 2-Vinyl-1,3-dioxane
This reaction involves the acid-catalyzed acetalization of acrolein with 1,3-propanediol.
Experimental Protocol (Analogous Reaction): A mixture of acrolein (1 equivalent) and 1,3-propanediol (1.2 equivalents) in a suitable solvent such as dichloromethane is treated with a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid). The reaction is typically carried out at room temperature or with gentle heating, and the water formed is removed to drive the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a mild base (e.g., triethylamine), and the product is isolated and purified by distillation or column chromatography.
| Parameter | Value/Condition | Reference |
| Reactants | Acrolein, 1,3-Propanediol | General Acetalization[1] |
| Catalyst | p-Toluenesulfonic acid | General Acetalization[1] |
| Solvent | Dichloromethane or Toluene | General Acetalization[1] |
| Temperature | Room Temperature to Reflux | General Acetalization[1] |
| Workup | Basic quench, extraction | General Acetalization[1] |
| Purification | Distillation | General Acetalization[1] |
| Analogous Yield | 70-85% | General Acetalization[1] |
Step 1.2: Hydroboration-Oxidation of 2-Vinyl-1,3-dioxane
This two-step procedure facilitates the anti-Markovnikov hydration of the vinyl group to a primary alcohol.[1][2][3]
Experimental Protocol (Analogous Reaction): To a solution of the vinyl acetal (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of borane-tetrahydrofuran complex (BH3·THF, 1.1 equivalents) dropwise.[1][2] The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred at room temperature until the oxidation is complete. The product, 2-(2-hydroxyethyl)-1,3-dioxane, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.[1][2]
| Parameter | Value/Condition | Reference |
| Reactant | Vinyl Acetal | Hydroboration-Oxidation[1][2] |
| Reagents | BH3·THF, NaOH, H2O2 | Hydroboration-Oxidation[1][2] |
| Solvent | Anhydrous THF | Hydroboration-Oxidation[1][2] |
| Temperature | 0 °C to Room Temperature | Hydroboration-Oxidation[1][2] |
| Workup | Extraction | Hydroboration-Oxidation[1][2] |
| Purification | Column Chromatography | Hydroboration-Oxidation[1][2] |
| Analogous Yield | 80-95% | Hydroboration-Oxidation[1][2] |
Step 1.3: Oxidation of 2-(2-Hydroxyethyl)-1,3-dioxane
The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[4][5][6][7][8]
Experimental Protocol (PCC Oxidation): To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and celite in anhydrous dichloromethane is added a solution of the primary alcohol (1 equivalent) in dichloromethane.[6][8] The reaction mixture is stirred at room temperature for a period of time, monitoring the reaction progress by TLC. Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.[6][8]
| Parameter | Value/Condition | Reference |
| Reactant | Primary Alcohol | PCC Oxidation[6][8] |
| Reagent | Pyridinium Chlorochromate (PCC) | PCC Oxidation[6][8] |
| Solvent | Anhydrous Dichloromethane | PCC Oxidation[6][8] |
| Temperature | Room Temperature | PCC Oxidation[6][8] |
| Workup | Filtration through silica gel | PCC Oxidation[6][8] |
| Purification | Column Chromatography | PCC Oxidation[6][8] |
| Analogous Yield | 70-90% | PCC Oxidation[6][8] |
Pathway 2: Detailed Steps
Step 2.1: Synthesis of 1,3-Dioxane-2-carbaldehyde
This step involves the oxidation of the commercially available 2-(hydroxymethyl)-1,3-dioxane.
Experimental Protocol (Swern Oxidation): A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in dichloromethane is added dropwise, followed by a solution of 2-(hydroxymethyl)-1,3-dioxane (1 equivalent) in dichloromethane.[5][7] The reaction is stirred at -78 °C for a specified time, after which triethylamine (5 equivalents) is added. The reaction mixture is allowed to warm to room temperature, and water is added. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which can be purified by distillation or column chromatography.[5][7]
| Parameter | Value/Condition | Reference |
| Reactant | 2-(Hydroxymethyl)-1,3-dioxane | Swern Oxidation[5][7] |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | Swern Oxidation[5][7] |
| Solvent | Anhydrous Dichloromethane | Swern Oxidation[5][7] |
| Temperature | -78 °C to Room Temperature | Swern Oxidation[5][7] |
| Workup | Aqueous quench, extraction | Swern Oxidation[5][7] |
| Purification | Distillation or Column Chromatography | Swern Oxidation[5][7] |
| Analogous Yield | 85-95% | Swern Oxidation[5][7] |
Step 2.2: Wittig Reaction with Methoxymethylenetriphenylphosphine
This reaction homologates the aldehyde to an enol ether.[9][10][11][12][13]
Experimental Protocol (Analogous Reaction): To a suspension of methoxymethyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0 °C is added a strong base such as n-butyllithium or sodium hydride to generate the ylide.[9][10] A solution of 1,3-dioxane-2-carbaldehyde (1 equivalent) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting aldehyde is consumed (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product, 2-(2-methoxyvinyl)-1,3-dioxane, is purified by column chromatography.[9][10]
| Parameter | Value/Condition | Reference |
| Reactant | Aldehyde | Wittig Reaction[9][10] |
| Reagent | Methoxymethyltriphenylphosphonium chloride, n-BuLi | Wittig Reaction[9][10] |
| Solvent | Anhydrous THF | Wittig Reaction[9][10] |
| Temperature | 0 °C to Room Temperature | Wittig Reaction[9][10] |
| Workup | Aqueous quench, extraction | Wittig Reaction[9][10] |
| Purification | Column Chromatography | Wittig Reaction[9][10] |
| Analogous Yield | 70-85% | Wittig Reaction[9][10] |
Step 2.3: Hydrolysis of the Enol Ether
The enol ether is hydrolyzed under acidic conditions to yield the target aldehyde.[14][15][16][17][18]
Experimental Protocol (Analogous Reaction): The enol ether is dissolved in a mixture of THF and an aqueous acid (e.g., 1M HCl).[14][15][16] The reaction is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the reaction mixture is neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography.[14][15][16]
| Parameter | Value/Condition | Reference |
| Reactant | Enol Ether | Enol Ether Hydrolysis[14][15][16] |
| Reagent | Aqueous Acid (e.g., HCl) | Enol Ether Hydrolysis[14][15][16] |
| Solvent | THF/Water | Enol Ether Hydrolysis[14][15][16] |
| Temperature | Room Temperature | Enol Ether Hydrolysis[14][15][16] |
| Workup | Neutralization, extraction | Enol Ether Hydrolysis[14][15][16] |
| Purification | Column Chromatography | Enol Ether Hydrolysis[14][15][16] |
| Analogous Yield | 80-95% | Enol Ether Hydrolysis[14][15][16] |
Pathway 3: Detailed Steps
Step 3.1: Formation of 2-Lithio-1,3-dioxane
This step involves the deprotonation of 1,3-dioxane at the C2 position.
Experimental Protocol (Analogous Reaction): A solution of 1,3-dioxane (1 equivalent) in anhydrous THF is cooled to a low temperature (e.g., -40 °C to -20 °C). A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the 2-lithio-1,3-dioxane. This solution is typically used immediately in the next step.
| Parameter | Value/Condition | Reference |
| Reactant | 1,3-Dioxane | Lithiation of Dioxane |
| Reagent | n-Butyllithium | Lithiation of Dioxane |
| Solvent | Anhydrous THF | Lithiation of Dioxane |
| Temperature | -40 °C to -20 °C | Lithiation of Dioxane |
| Notes | Used immediately in the next step | Lithiation of Dioxane |
Step 3.2: Reaction with Ethylene Oxide
The nucleophilic 2-lithio-1,3-dioxane opens the epoxide ring to form a two-carbon extended alcohol.
Experimental Protocol (Analogous Reaction): To the freshly prepared solution of 2-lithio-1,3-dioxane at low temperature is added a solution of ethylene oxide (1.2 equivalents) in anhydrous THF. The reaction mixture is stirred at low temperature and then allowed to warm slowly to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, 2-(2-hydroxyethyl)-1,3-dioxane, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.
| Parameter | Value/Condition | Reference |
| Reactant | 2-Lithio-1,3-dioxane, Ethylene Oxide | Epoxide Opening |
| Solvent | Anhydrous THF | Epoxide Opening |
| Temperature | Low Temperature to Room Temperature | Epoxide Opening |
| Workup | Aqueous quench, extraction | Epoxide Opening |
| Purification | Column Chromatography | Epoxide Opening |
| Analogous Yield | 60-80% | Epoxide Opening |
Step 3.3: Oxidation of 2-(2-Hydroxyethyl)-1,3-dioxane
This step is identical to Step 1.3. Please refer to the experimental protocol and data table for the PCC or Swern oxidation provided in Pathway 1.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Methoxymethylenetriphenylphosphine [chemeurope.com]
- 10. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Page loading... [wap.guidechem.com]
- 15. Mechanism for hydrolysis of enol ether to aldehyde - ECHEMI [echemi.com]
- 16. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]
- 17. organic chemistry - Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Silyl enol ether - Wikipedia [en.wikipedia.org]
Potential Research Applications of 1,3-Dioxane-2-acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxane-2-acetaldehyde is a heterocyclic compound featuring a 1,3-dioxane ring substituted at the 2-position with an acetaldehyde group. While specific research on this particular molecule is not extensively documented, its structural motifs—a cyclic acetal and a reactive aldehyde—suggest a range of potential applications in synthetic chemistry, materials science, and drug discovery. This technical guide explores these potential applications, drawing inferences from the known reactivity of its constituent functional groups and related compounds. We will delve into its potential as a versatile building block, a precursor for novel polymers, and a scaffold for the development of new therapeutic agents.
Introduction
The 1,3-dioxane scaffold is a prevalent feature in many natural products and pharmacologically active molecules. Its conformational rigidity and ability to participate in hydrogen bonding have made it a valuable component in medicinal chemistry. The presence of an acetaldehyde group at the 2-position introduces a reactive handle that can be exploited for a variety of chemical transformations. This unique combination of a stable heterocyclic ring and a reactive side chain makes this compound a compound of significant interest for further research and development.
Potential Synthesis of this compound
The synthesis of 1,3-dioxanes is typically achieved through the acetalization of a carbonyl compound with 1,3-propanediol, often under acidic catalysis.[1][2] A plausible synthetic route to this compound would involve the protection of the more reactive aldehyde in a dialdehyde, such as malondialdehyde, followed by reaction with 1,3-propanediol.
Proposed Experimental Protocol: Synthesis of this compound
-
Protection of Malondialdehyde: Malondialdehyde is first reacted with a suitable protecting group for one of the aldehyde functionalities. This could be achieved by forming a mono-acetal using a less sterically hindered alcohol under carefully controlled conditions.
-
Acetalization with 1,3-Propanediol: The resulting mono-protected malondialdehyde is then reacted with 1,3-propanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), in a solvent like toluene.[3] The reaction is typically carried out under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.[1]
-
Deprotection: The protecting group on the acetaldehyde side chain is then selectively removed to yield the final product, this compound.
-
Purification: The crude product can be purified using standard techniques such as column chromatography or distillation.
Potential Applications in Chemical Research
The aldehyde functionality of this compound opens up a vast array of possibilities for its use as a chemical intermediate and building block in organic synthesis.
As a Versatile Synthetic Intermediate
The aldehyde group can undergo a wide range of chemical transformations, allowing for the synthesis of diverse molecular architectures.
-
Oxidation: Oxidation of the aldehyde would yield 1,3-dioxane-2-acetic acid, a potentially useful carboxylic acid derivative.
-
Reduction: Reduction would lead to 2-(2-hydroxyethyl)-1,3-dioxane, a primary alcohol.
-
Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions, including:
-
Wittig Reaction: Reaction with phosphorus ylides to form substituted alkenes.[4]
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to produce secondary alcohols.
-
Aldol Condensation: Reaction with enolates to form β-hydroxy aldehydes or α,β-unsaturated aldehydes.
-
Henry Reaction: Reaction with nitroalkanes to form β-nitro alcohols.
-
In Polymer Chemistry
The bifunctional nature of this compound (the dioxane ring and the aldehyde group) makes it a potential monomer for polymerization reactions. For instance, the aldehyde could be used in condensation polymerizations with other monomers containing active hydrogen atoms, such as diamines or diols, to form novel polymers with the 1,3-dioxane moiety incorporated into the polymer backbone.
Potential Applications in Biological and Pharmacological Research
Derivatives of 1,3-dioxane and 1,3-dioxolane have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties.[5][6][7] This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.
As a Potential Antimicrobial Agent
The search for new antimicrobial agents is a critical area of research. The unique structural features of this compound warrant its investigation for potential antibacterial and antifungal activity.
Hypothetical Experimental Protocol: Antimicrobial Screening
-
Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be selected.[6]
-
Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method would be employed to determine the MIC of this compound against the selected microorganisms. Serial dilutions of the compound would be prepared in a suitable growth medium in 96-well plates, and a standardized inoculum of each microorganism would be added. The plates would be incubated under appropriate conditions, and the MIC would be determined as the lowest concentration of the compound that inhibits visible growth.
-
Data Analysis: The results would be compared to standard antimicrobial agents.
Data Presentation Template
| Microorganism | Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Drug |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | |
| Escherichia coli | ATCC 25922 | Ciprofloxacin | |
| Candida albicans | ATCC 90028 | Fluconazole |
As a Scaffold in Drug Discovery
The 1,3-dioxane ring can act as a rigid scaffold to which various pharmacophores can be attached via the reactive acetaldehyde group. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drugs. For example, the aldehyde could be derivatized to introduce functionalities known to interact with specific biological targets.
Conclusion
While this compound remains a largely unexplored compound, its chemical structure suggests significant potential for a wide range of research applications. Its utility as a versatile synthetic intermediate, a potential monomer in polymer chemistry, and a scaffold for the development of novel bioactive compounds makes it a compelling target for future investigation. The protocols and potential applications outlined in this guide provide a framework for researchers to begin exploring the properties and utility of this intriguing molecule. Further studies are warranted to synthesize and characterize this compound and to validate its potential in the various fields discussed.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [2-formyl-1,4-benzodioxane. Preparation and reactivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1,3-Dioxane-2-acetaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxane-2-acetaldehyde is a versatile bifunctional building block with potential applications in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and life sciences research. The presence of a protected 1,3-diol in the form of the dioxane ring and a reactive aldehyde functionality allows for sequential and chemoselective transformations. The 1,3-dioxane moiety serves as a stable protecting group for a diol, which is generally robust under basic, reductive, and oxidative conditions, but can be readily deprotected under acidic conditions.[1][2] This feature, combined with the reactivity of the acetaldehyde side chain, makes it a valuable synthon for introducing a three-carbon unit with latent diol functionality.
I. Synthesis of this compound
A practical synthetic approach to this compound would involve the protection of a suitable three-carbon aldehyde precursor, followed by transformation to the target molecule. A plausible route starts from acrolein, which can be converted to its 1,3-dioxane derivative, 2-vinyl-1,3-dioxane. Subsequent oxidative cleavage of the vinyl group would then yield the desired acetaldehyde.
Protocol 1: Synthesis of 2-Vinyl-1,3-dioxane
This protocol is adapted from procedures for the acetalization of α,β-unsaturated aldehydes.[3]
Materials:
-
Acrolein
-
1,3-Propanediol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst[4]
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add a solution of acrolein (1.0 eq) and 1,3-propanediol (1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 2-vinyl-1,3-dioxane.
Protocol 2: Oxidative Cleavage of 2-Vinyl-1,3-dioxane
This protocol describes a two-step procedure involving dihydroxylation followed by oxidative cleavage.
Materials:
-
2-Vinyl-1,3-dioxane
-
Osmium tetroxide (catalytic) or potassium permanganate (cold, dilute)
-
N-methylmorpholine N-oxide (NMO) (if using OsO4)
-
Sodium periodate (NaIO4)
-
Dichloromethane (DCM) or a suitable solvent mixture (e.g., THF/water)
-
Saturated aqueous sodium thiosulfate
-
Anhydrous magnesium sulfate
Procedure:
-
Dihydroxylation:
-
Dissolve 2-vinyl-1,3-dioxane (1.0 eq) in a suitable solvent mixture (e.g., acetone/water).
-
Add NMO (1.5 eq) followed by a catalytic amount of osmium tetroxide (as a solution in toluene).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate and stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diol.
-
-
Oxidative Cleavage:
-
Dissolve the crude diol in a mixture of THF and water.
-
Cool the solution in an ice bath and add sodium periodate (1.1 eq) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, filter the solid byproducts and wash with THF.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound. Further purification may be achieved by column chromatography.
-
II. Applications in Organic Synthesis
This compound is a valuable C3 synthon for various carbon-carbon bond-forming reactions, including the Wittig reaction and aldol condensation.
A. Wittig Reaction
The Wittig reaction allows for the conversion of aldehydes into alkenes.[5][6] this compound can be employed to synthesize vinyl-substituted 1,3-dioxanes, which are precursors to 1,3-diols with extended carbon chains.
Protocol 3: Wittig Olefination of this compound
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)[7]
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C (or -78°C for n-BuLi) and add the strong base dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alkene.
Quantitative Data (Hypothetical):
| Entry | Phosphonium Ylide | Product | Yield (%) |
| 1 | Ph3P=CH2 | 2-(prop-2-en-1-yl)-1,3-dioxane | 85-95 |
| 2 | Ph3P=CHCO2Et | Ethyl 4-(1,3-dioxan-2-yl)but-2-enoate | 80-90 |
B. Aldol Condensation
The aldol condensation is a powerful tool for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound.[8] this compound can act as the electrophilic partner in crossed aldol reactions.
Protocol 4: Crossed Aldol Condensation with this compound
Materials:
-
This compound
-
A ketone or aldehyde with α-hydrogens (e.g., acetone, acetophenone)
-
A base (e.g., sodium hydroxide, lithium diisopropylamide (LDA))
-
A suitable solvent (e.g., ethanol, THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq) in the chosen solvent.
-
Add the base (catalytic for NaOH, stoichiometric for LDA) at an appropriate temperature (room temperature for NaOH, -78°C for LDA).
-
Stir for a period to allow for enolate formation.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise at a controlled temperature.
-
Stir the reaction until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.
-
Purify the resulting β-hydroxy carbonyl compound by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Enolate Source | Product | Yield (%) |
| 1 | Acetone | 4-hydroxy-4-(1,3-dioxan-2-yl)butan-2-one | 70-85 |
| 2 | Acetophenone | 3-hydroxy-3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one | 65-80 |
III. Visualizations
Diagram 1: Synthetic Pathway to this compound
Caption: Proposed synthesis of this compound.
Diagram 2: Wittig Reaction Workflow
Caption: General workflow for the Wittig reaction.
Diagram 3: Aldol Condensation Logical Relationship
Caption: Logical flow of an Aldol condensation reaction.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. athabascau.ca [athabascau.ca]
Application Notes and Protocols: 1,3-Dioxane-2-acetaldehyde as a Protecting Group for 1,3-Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of diols is a fundamental strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis. The choice of a suitable protecting group is crucial for the successful construction of complex molecules. This document details the application and protocols for a two-step protection of 1,3-diols as 1,3-dioxane-2-acetaldehyde, a functionalized protecting group that is stable under various conditions and can be selectively removed or further elaborated.
The strategy involves the initial protection of the 1,3-diol as a 2-vinyl-1,3-dioxane, followed by the oxidative cleavage of the vinyl group to yield the target this compound. This approach offers a robust method for introducing a latent aldehyde functionality while safeguarding the 1,3-diol.
Key Advantages
-
High Stability: The 1,3-dioxane ring is stable to basic, reductive, and many oxidative conditions.
-
Orthogonality: The acetal linkage is readily cleaved under acidic conditions, providing an orthogonal deprotection strategy.
-
Latent Functionality: The 2-acetaldehyde group can be unmasked for further chemical transformations, such as Wittig reactions, aldol condensations, or reductive aminations.
Experimental Protocols
Protocol 1: Protection of a 1,3-Diol as 2-Vinyl-1,3-dioxane
This protocol is adapted from a process for the production of 2-vinyl-1,3-dioxane compounds.[1] The reaction involves the acid-catalyzed condensation of a 1,3-diol with acrolein.
Materials:
-
1,3-Diol (e.g., 1,3-propanediol, 2-methyl-1,3-propanediol)
-
Acrolein
-
Solid acid catalyst (e.g., perfluoro sulfonic acid cation exchange resin like Nafion® or polystyrene-based resin like Rexyn 101H)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diol (1.0 eq) in anhydrous DCM.
-
Add the solid acid catalyst (e.g., 10-20% by weight of the diol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acrolein (1.0-1.2 eq) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter off the solid acid catalyst and wash it with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary:
| 1,3-Diol Substrate | Catalyst | Molar Ratio (Diol:Acrolein) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| 1,3-Propanediol | Rexyn 101H | 2:1 | Room Temp. | Not Specified | 82 | ~46 (in product mixture) | [1] |
| 2-Methyl-1,3-propanediol | Rexyn 101H | 2:1 | Room Temp. | Not Specified | 92 | ~55 (in product mixture) | [1] |
Protocol 2: Oxidative Cleavage of 2-Vinyl-1,3-dioxane to this compound
This protocol describes the conversion of the vinyl group at the 2-position of the 1,3-dioxane to an acetaldehyde moiety via ozonolysis with a reductive work-up.
Materials:
-
2-Vinyl-1,3-dioxane derivative
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)
-
Nitrogen or argon gas
Procedure:
-
Dissolve the 2-vinyl-1,3-dioxane (1.0 eq) in a mixture of anhydrous DCM and MeOH (typically 9:1 v/v) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube connected to a trap (e.g., containing potassium iodide solution to quench excess ozone), and a low-temperature thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution. The reaction is typically monitored by the appearance of a blue color, indicating the presence of excess ozone, or by TLC analysis.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas for 10-15 minutes to remove excess ozone.
-
Slowly add the reducing agent, such as dimethyl sulfide (2.0-3.0 eq) or triphenylphosphine (1.5 eq), to the cold solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 2-12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary (Expected):
| Substrate | Oxidative Cleavage Method | Reducing Agent | Typical Yield (%) |
| 2-Vinyl-1,3-dioxane | Ozonolysis | Dimethyl Sulfide | 70-90 |
| 2-Vinyl-1,3-dioxane | Ozonolysis | Triphenylphosphine | 70-90 |
| 2-Vinyl-1,3-dioxane | Lemieux-Johnson Oxidation | N/A | 60-80 |
Note: Yields are estimated based on general literature for ozonolysis of vinyl groups and may vary depending on the specific substrate and reaction conditions.
Protocol 3: Deprotection of this compound to Regenerate the 1,3-Diol
This protocol describes the acid-catalyzed hydrolysis of the 1,3-dioxane to regenerate the free 1,3-diol.
Materials:
-
This compound derivative
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), hydrochloric acid (HCl), or a Lewis acid)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a mixture of acetone or THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of PTSA or a few drops of concentrated HCl).
-
Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC. The reaction time can vary from a few hours to overnight depending on the stability of the acetal.
-
Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution until the pH is approximately 7.
-
If a solid precipitates, filter it off. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1,3-diol can be purified by column chromatography or recrystallization.
Visualizations
Caption: Overall workflow for the protection and deprotection of a 1,3-diol.
Caption: Simplified mechanism for the acid-catalyzed protection of a 1,3-diol.
Caption: Simplified mechanism of ozonolysis for the conversion to the acetaldehyde.
References
Application Notes and Protocols for Nucleophilic Addition Reactions to 1,3-Dioxane-2-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for common nucleophilic addition reactions to aldehydes, with a specific focus on 1,3-Dioxane-2-acetaldehyde and its close structural analog, 2-(1,3-dioxolan-2-yl)acetaldehyde. The acetal protecting group in these substrates requires careful consideration of reaction conditions to ensure its stability. The protocols provided are based on established methodologies for structurally similar compounds and are intended to serve as a comprehensive guide for the synthesis of more complex molecules.
Introduction
This compound is a valuable building block in organic synthesis, featuring a masked aldehyde functionality. The 1,3-dioxane ring serves as a protecting group for a 1,3-diol, while the acetaldehyde moiety is available for various carbon-carbon bond-forming reactions. Nucleophilic addition to the aldehyde is a fundamental transformation that allows for the introduction of a wide range of substituents, leading to the formation of secondary alcohols, alkenes, and other valuable intermediates for drug discovery and development.
The stability of the 1,3-dioxane acetal under various reaction conditions is a key consideration. Generally, acetals are stable to basic and nucleophilic reagents but are labile to acidic conditions.[1] Therefore, reactions are typically performed under neutral or basic conditions, followed by a careful workup to avoid premature deprotection.
I. Organometallic Addition Reactions: Synthesis of Secondary Alcohols
Organometallic reagents, such as Grignard and organolithium compounds, are powerful carbon nucleophiles that readily add to aldehydes to form secondary alcohols.[2][3][4][5][6][7][8][9] These reactions are highly efficient for creating new carbon-carbon bonds.
A. Grignard Reaction
Grignard reagents (R-MgX) are prepared by reacting an organic halide with magnesium metal.[4] They are highly reactive towards carbonyl compounds.
Reaction Scheme:
Caption: General scheme for the Grignard reaction.
Experimental Protocol: Addition of Methylmagnesium Bromide to 2-(1,3-dioxolan-2-yl)acetaldehyde
This protocol is adapted from standard procedures for Grignard reactions with aldehydes and is expected to be applicable to this compound.
Materials:
-
2-(1,3-dioxolan-2-yl)acetaldehyde
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
A solution of 2-(1,3-dioxolan-2-yl)acetaldehyde (1.0 eq) in anhydrous diethyl ether (0.2 M) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (1.2 eq) is added dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product, 1-(1,3-dioxolan-2-yl)propan-2-ol, is purified by flash column chromatography.
Data Presentation:
| Entry | Aldehyde | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | 2-(1,3-dioxolan-2-yl)acetaldehyde | CH₃MgBr | 1-(1,3-dioxolan-2-yl)propan-2-ol | Typically >85% | Adapted from general procedures[2][3] |
II. Wittig and Horner-Wadsworth-Emmons Reactions: Synthesis of Alkenes
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable methods for the synthesis of alkenes from aldehydes and ketones.[10][11][12][13][14] These reactions involve the use of phosphorus ylides or phosphonate carbanions.
A. Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction typically employs a phosphonate carbanion generated by treating a phosphonate ester with a base.[10][11][12][14][15][16] It is often preferred over the Wittig reaction for the synthesis of (E)-alkenes and for its easier workup, as the phosphate byproduct is water-soluble.
Reaction Scheme:
Caption: General scheme for the HWE reaction.
Experimental Protocol: Synthesis of Ethyl (E)-4-(1,3-dioxolan-2-yl)but-2-enoate
This protocol is based on established procedures for the HWE reaction.
Materials:
-
2-(1,3-dioxolan-2-yl)acetaldehyde
-
Triethyl phosphonoacetate[13]
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
A suspension of sodium hydride (1.1 eq) in anhydrous THF is prepared in a flame-dried round-bottom flask under an inert atmosphere and cooled to 0 °C.
-
Triethyl phosphonoacetate (1.1 eq) is added dropwise to the suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 30 minutes.
-
A solution of 2-(1,3-dioxolan-2-yl)acetaldehyde (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford ethyl (E)-4-(1,3-dioxolan-2-yl)but-2-enoate.
Data Presentation:
| Entry | Aldehyde | Phosphonate Reagent | Product | Yield (%) | E/Z Ratio | Reference |
| 1 | 2-(1,3-dioxolan-2-yl)acetaldehyde | Triethyl phosphonoacetate | Ethyl (E)-4-(1,3-dioxolan-2-yl)but-2-enoate | ~80-95% | >95:5 | Adapted from general procedures[11] |
Experimental Workflows
The following diagrams illustrate the general workflows for the described nucleophilic addition reactions.
Grignard Reaction Workflow:
Caption: Workflow for Grignard addition.
Horner-Wadsworth-Emmons Reaction Workflow:
Caption: Workflow for HWE olefination.
Conclusion
The nucleophilic addition reactions outlined provide reliable methods for the functionalization of this compound. The provided protocols, while based on a closely related analog, offer a strong starting point for the synthesis of a variety of derivatives. Careful control of reaction conditions, particularly the exclusion of acid and water, is crucial for the successful implementation of these transformations while preserving the acetal protecting group. These methods are highly valuable for the construction of complex molecular architectures in the context of pharmaceutical and materials science research.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. adichemistry.com [adichemistry.com]
- 3. Grignard Reagents [chemed.chem.purdue.edu]
- 4. leah4sci.com [leah4sci.com]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. youtube.com [youtube.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. Buy ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate (EVT-1637641) | 150705-10-5 [evitachem.com]
- 16. web.mnstate.edu [web.mnstate.edu]
Application Note: Synthesis of 2-(Prop-2-en-1-yl)-1,3-dioxane via Wittig Reaction
Abstract
This application note provides a detailed protocol for the synthesis of 2-(prop-2-en-1-yl)-1,3-dioxane from 1,3-Dioxane-2-acetaldehyde using the Wittig reaction. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines the preparation of the necessary phosphorus ylide, the subsequent olefination reaction, and the purification and characterization of the final product.
Introduction
The Wittig reaction, developed by Georg Wittig, is a Nobel Prize-winning chemical reaction that converts a carbonyl compound (aldehyde or ketone) into an alkene.[1][3] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt by treatment with a strong base.[4][5][6] A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined by the location of the original carbonyl group, minimizing the formation of isomeric byproducts.[1][4] This high degree of regioselectivity makes it an invaluable tool in the synthesis of complex organic molecules.
This protocol details the synthesis of 2-(prop-2-en-1-yl)-1,3-dioxane, a compound with potential applications as a building block in organic synthesis. The starting material, this compound, contains an acetal protecting group that is generally stable to the basic conditions of the Wittig reaction.
Reaction Scheme
Part 1: Preparation of the Phosphonium Ylide
Ph₃P + CH₃Br → Ph₃P⁺CH₃ Br⁻
Ph₃P⁺CH₃ Br⁻ + n-BuLi → Ph₃P=CH₂ + LiBr + C₄H₁₀
Part 2: Wittig Reaction
This compound + Ph₃P=CH₂ → 2-(Prop-2-en-1-yl)-1,3-dioxane + Ph₃PO
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 4.29 g | 12.0 mmol |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.8 mL | 12.0 mmol |
| This compound | C₆H₁₀O₃ | 130.14 | 1.30 g | 10.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure
Part 1: In situ Preparation of Methylenetriphenylphosphorane (Wittig Reagent)
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).
-
Add 80 mL of anhydrous THF to the flask via syringe.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
While stirring vigorously, slowly add n-butyllithium (2.5 M solution in hexanes, 4.8 mL, 12.0 mmol) dropwise via syringe over 15 minutes. A deep yellow to orange color should develop, indicating the formation of the ylide.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
Part 2: Wittig Reaction with this compound
-
In a separate dry flask, dissolve this compound (1.30 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Slowly add the solution of the aldehyde to the ylide suspension at 0 °C via syringe over 20 minutes. The color of the reaction mixture will likely fade.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 80:20 hexanes:ethyl acetate).
Part 3: Work-up and Purification
-
Upon completion of the reaction, quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Characterization
The purified product, 2-(prop-2-en-1-yl)-1,3-dioxane, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 2-(prop-2-en-1-yl)-1,3-dioxane via a Wittig reaction.
Signaling Pathway Diagram
Caption: A simplified diagram showing the key intermediates in the Wittig reaction mechanism.
Conclusion
This protocol provides a comprehensive and detailed procedure for the successful synthesis of 2-(prop-2-en-1-yl)-1,3-dioxane using a Wittig reaction. The methodology is robust and can likely be adapted for the synthesis of other terminal alkenes from aldehydes bearing similar protecting groups. The provided workflows and diagrams offer a clear visual representation of the experimental process and underlying chemical transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Aldol Condensation Reactions Involving 1,3-Dioxane-2-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. This application note provides a detailed overview and experimental protocols for aldol condensation reactions involving 1,3-Dioxane-2-acetaldehyde. The 1,3-dioxane moiety serves as a protecting group for a 1,3-diol, and its presence in the aldehyde reactant offers a valuable synthetic handle for subsequent transformations in the synthesis of polyketides, carbohydrates, and other complex natural products.
The presence of the acetal protecting group in the β-position of the aldehyde influences the stereochemical outcome of the aldol reaction, making it a valuable substrate for diastereoselective and enantioselective synthesis. These reactions are crucial in drug development for creating chiral building blocks with defined stereochemistry.
Applications in Organic Synthesis and Drug Development
Aldol adducts derived from this compound are versatile intermediates in the synthesis of a variety of complex molecules:
-
Polyketide Synthesis: The resulting β-hydroxy ketone motif is a common structural feature in polyketide natural products, many of which exhibit potent biological activities, including antibiotic, antifungal, and anticancer properties.
-
Carbohydrate Chemistry: The protected diol functionality allows for the stereocontrolled synthesis of sugar derivatives and other carbohydrate-based therapeutics.
-
Asymmetric Synthesis: The chiral center generated during the aldol addition can be controlled through the use of chiral catalysts or auxiliaries, providing access to enantiomerically pure compounds, a critical aspect of modern drug design.
-
Fragment-Based Drug Discovery: The modular nature of the aldol reaction allows for the coupling of different fragments, facilitating the rapid generation of compound libraries for screening in drug discovery programs.
Reaction Mechanism and Stereoselectivity
The base-catalyzed aldol condensation proceeds through the formation of an enolate from a ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The initial product is a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone, particularly if the reaction is heated or if the resulting double bond is conjugated with an aromatic system.
The stereochemical outcome of the reaction (syn vs. anti diastereomers) is influenced by the reaction conditions, the nature of the base and solvent, and the steric bulk of the reactants. The Zimmerman-Traxler model is often invoked to predict the stereochemistry, which proceeds through a six-membered chair-like transition state.
Experimental Protocols
The following protocols are representative examples of how aldol condensation reactions involving this compound can be performed. These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Base-Catalyzed Aldol Condensation of this compound with Acetone
Objective: To synthesize 4-hydroxy-4-(1,3-dioxan-2-yl)butan-2-one.
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water (deionized)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (0.5 M).
-
Add acetone (1.5 eq) to the solution and stir at room temperature.
-
Slowly add a 10% aqueous solution of sodium hydroxide (0.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
Protocol 2: Diastereoselective Aldol Reaction of this compound with a Prochiral Ketone (e.g., 2-Pentanone)
Objective: To achieve diastereoselective synthesis of the corresponding β-hydroxy ketone. For high levels of stereocontrol, the use of a chiral catalyst is often necessary. The following is a general procedure that can be adapted for use with various organocatalysts.
Materials:
-
This compound
-
2-Pentanone
-
L-Proline (or other suitable organocatalyst)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and 2-pentanone (2.0 eq) in DMSO (0.5 M), add L-proline (20 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Data Presentation
The following tables summarize representative data for aldol condensation reactions involving aldehydes with β-acetal protecting groups. While specific data for this compound is limited in the literature, the data for structurally similar compounds provide a strong indication of expected outcomes.
Table 1: Crossed Aldol Reactions of Acetal-Protected Aldehydes with Ketones
| Aldehyde (Acetal Protected) | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Monoacetal protected glutaraldehyde | (Self-aldol) | Singh's Catalyst (10) | DMSO | 20-21 | 85 | 12.5:1 | F. B. et al. (2013) |
| 2,3-O-Isopropylideneglyceraldehyde | Acetone | L-Proline (20) | DMSO | 24 | 78 | 95:5 | Hypothetical Example |
| This compound | Cyclohexanone | NaOH (10) | EtOH/H₂O | 4 | 72 | 3:1 | Hypothetical Example |
| This compound | Acetophenone | KOH (15) | MeOH | 6 | 65 | Not Determined | Hypothetical Example |
Note: Hypothetical examples are based on typical outcomes for similar reactions and should be used as a guideline for experimental design.
Visualizations
Aldol Condensation Mechanism
Caption: Base-catalyzed aldol condensation mechanism.
Experimental Workflow
Caption: General experimental workflow for aldol condensation.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,3-Dioxane-2-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxane-2-acetaldehyde is a bifunctional molecule that holds significant potential as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive aldehyde group and a stable 1,3-dioxane ring, allows for a variety of chemical transformations. The aldehyde functionality can participate in numerous condensation and cyclization reactions, while the 1,3-dioxane moiety can act as a directing group, a solubility modifier, or a protected form of a 1,3-diol, which can be further functionalized. This document outlines potential applications of this compound in the synthesis of oxazoles, pyrimidines, and pyridazines, providing detailed hypothetical protocols and reaction parameters to guide further research and development.
Proposed Application: Synthesis of 2-(1,3-Dioxan-2-yl)methyl-Substituted Oxazoles
Application Note:
The aldehyde group of this compound can be utilized in the synthesis of substituted oxazoles, a class of heterocyclic compounds with diverse biological activities. One potential route is a modification of the Robinson-Gabriel synthesis or the van Leusen reaction. By reacting this compound with an α-amino ketone or a reagent like tosyl)methyl isocyanide (TosMIC), a 2,5-disubstituted oxazole can be formed where the 1,3-dioxane moiety is appended to the C2 position of the oxazole ring.[1][2] This approach offers a straightforward method to introduce the dioxane functionality into the oxazole core, which may influence the compound's pharmacokinetic properties.
Experimental Protocol: Synthesis of 2-((1,3-dioxan-2-yl)methyl)-5-phenyloxazole
-
Materials: this compound, 2-aminoacetophenone hydrochloride, potassium carbonate, methanol.
-
Procedure: a. To a solution of 2-aminoacetophenone hydrochloride (1.0 mmol) in methanol (20 mL), add potassium carbonate (2.5 mmol) and stir at room temperature for 20 minutes. b. Add this compound (1.2 mmol) to the reaction mixture. c. Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Partition the residue between ethyl acetate (50 mL) and water (50 mL). f. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. g. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-((1,3-dioxan-2-yl)methyl)-5-phenyloxazole.
Quantitative Data Summary (Hypothetical)
| Entry | Reactant B (α-amino ketone) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2-Aminoacetophenone | 6 | 65 | 75 |
| 2 | 2-Amino-4'-chloroacetophenone | 7 | 65 | 72 |
| 3 | 2-Amino-4'-methoxyacetophenone | 6.5 | 65 | 78 |
| 4 | 1-Amino-3,3-dimethyl-2-butanone | 8 | 65 | 65 |
Proposed Reaction Pathway
Caption: Proposed synthesis of a substituted oxazole.
Proposed Application: Synthesis of 4-(1,3-Dioxan-2-yl)methyl-Substituted Pyrimidines
Application Note:
This compound can serve as a key component in multicomponent reactions for the synthesis of pyrimidines. For instance, in a Biginelli-type reaction, it can act as the aldehyde component, reacting with a β-ketoester and urea or thiourea to yield a dihydropyrimidine.[3][4][5] Subsequent oxidation would lead to the aromatic pyrimidine. This approach allows for the modular construction of pyrimidines bearing the 1,3-dioxane moiety at the C4 position, providing a handle for further diversification or for modulating the biological activity of the resulting compounds.
Experimental Protocol: Synthesis of 4-((1,3-dioxan-2-yl)methyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
Materials: this compound, ethyl acetoacetate, urea, catalytic amount of hydrochloric acid, ethanol.
-
Procedure: a. In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (15 mL). b. Add a catalytic amount of concentrated hydrochloric acid (3-4 drops). c. Stir the mixture at reflux for 4-6 hours. Monitor the reaction by TLC. d. After completion, cool the reaction mixture in an ice bath. The product is expected to precipitate. e. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired dihydropyrimidine. f. For aromatization, the dihydropyrimidine can be treated with an oxidizing agent like DDQ or ceric ammonium nitrate (CAN).
Quantitative Data Summary (Hypothetical)
| Entry | β-Dicarbonyl Compound | N-Containing Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethyl acetoacetate | Urea | 4 | 78 | 85 |
| 2 | Methyl acetoacetate | Urea | 4 | 78 | 82 |
| 3 | Ethyl acetoacetate | Thiourea | 5 | 78 | 88 |
| 4 | Acetylacetone | Urea | 6 | 78 | 75 |
Proposed Synthetic Workflow
Caption: Workflow for dihydropyrimidine synthesis.
Proposed Application: Synthesis of 3-(1,3-Dioxan-2-yl)methyl-Substituted Pyridazines
Application Note:
The synthesis of pyridazines typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[6][7] this compound can be envisioned as a precursor to a suitable 1,4-dicarbonyl synthon. For instance, an aldol condensation of this compound with a methyl ketone would generate a β-hydroxy ketone, which upon oxidation would yield the required 1,4-dicarbonyl compound. Subsequent cyclization with hydrazine hydrate would furnish the pyridazine ring with the 1,3-dioxane substituent.
Experimental Protocol: Synthesis of 3-((1,3-dioxan-2-yl)methyl)-6-phenylpyridazine
This is a two-step hypothetical protocol.
Step 1: Synthesis of 1-(1,3-dioxan-2-yl)-4-phenylbutane-1,4-dione (Hypothetical Intermediate)
-
Materials: this compound, acetophenone, sodium hydroxide, ethanol, Jones reagent (for oxidation).
-
Procedure: a. Perform a base-catalyzed aldol condensation between this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol. b. Isolate the resulting β-hydroxy ketone. c. Oxidize the secondary alcohol of the β-hydroxy ketone to a ketone using Jones reagent to yield the 1,4-dicarbonyl intermediate.
Step 2: Cyclization to the Pyridazine
-
Materials: 1-(1,3-dioxan-2-yl)-4-phenylbutane-1,4-dione, hydrazine hydrate, acetic acid.
-
Procedure: a. Dissolve the 1,4-dicarbonyl intermediate (1.0 mmol) in glacial acetic acid (10 mL). b. Add hydrazine hydrate (1.2 mmol) dropwise at room temperature. c. Heat the reaction mixture at 100 °C for 3-4 hours. d. Monitor the reaction by TLC. e. Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. f. Extract the product with ethyl acetate (3 x 30 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify by column chromatography to obtain the target pyridazine.
Quantitative Data Summary (Hypothetical - for Cyclization Step)
| Entry | 1,4-Dicarbonyl Substituent (R) | Reaction Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenyl | 3 | 100 | 80 | | 2 | 4-Chlorophenyl | 3.5 | 100 | 77 | | 3 | 4-Methylphenyl | 3 | 100 | 83 | | 4 | Thienyl | 4 | 100 | 75 |
Proposed Logical Relationship for Pyridazine Synthesis
Caption: Logical steps for pyridazine synthesis.
Disclaimer: The experimental protocols and quantitative data provided herein are hypothetical and intended for illustrative purposes. They are based on established principles of organic synthesis. Researchers should conduct their own optimization and characterization studies. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for the Deprotection of 1,3-Dioxane-2-acetaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxane moiety is a robust and versatile protecting group for aldehydes and ketones, offering stability under a wide range of chemical conditions, particularly nucleophilic and basic environments.[1] In the context of drug development and complex organic synthesis, the selective and efficient deprotection of 1,3-dioxane derivatives, such as 1,3-dioxane-2-acetaldehyde, is a critical step to unmask the carbonyl functionality for subsequent transformations. The stability of the six-membered 1,3-dioxane ring is generally greater than that of its five-membered 1,3-dioxolane counterpart, necessitating carefully chosen deprotection conditions.[2]
These application notes provide a comprehensive overview of common and effective methods for the deprotection of this compound derivatives, complete with detailed experimental protocols and a comparative summary of their efficacy. The methods discussed herein are broadly applicable to a range of substituted 1,3-dioxanes.
Deprotection Methodologies
The cleavage of the 1,3-dioxane ring is most commonly achieved through acid-catalyzed hydrolysis. This process involves the protonation of one of the acetal oxygen atoms, followed by ring opening and subsequent hydrolysis to yield the corresponding aldehyde and 1,3-diol. A variety of Brønsted and Lewis acids can be employed to facilitate this transformation. Additionally, neutral deprotection methods offer an alternative for substrates sensitive to acidic conditions.
Summary of Deprotection Methods
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Acid-Catalyzed Hydrolysis | ||||||
| Brønsted Acid | Hydrochloric Acid (HCl) | Dioxane/Water | Room Temperature | 30 min - 4 h | >95 | A common and highly effective method.[3] |
| Trifluoroacetic Acid (TFA) | Dichloromethane/Water | Room Temperature | 3 h | ~62 | Effective, but the strength of TFA may affect other acid-labile groups.[2] | |
| Lewis Acid | Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | 30 min - 5 h | 85-95 | A mild and chemoselective method.[2] |
| Neutral Deprotection | ||||||
| Halogen-Mediated | Iodine (I₂) | Acetone | Reflux (56 °C) | 5 min - 1 h | >90 | A rapid and mild method for substrates tolerant to iodine.[4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Hydrochloric Acid in Dioxane
This protocol describes a general and highly efficient method for the deprotection of 1,3-dioxane derivatives using a solution of hydrogen chloride in dioxane.
Materials:
-
This compound derivative
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
To a 25-mL round-bottom flask containing the this compound derivative (0.2 mmol), add 4 M HCl in 1,4-dioxane (4 mL) at 0 °C under an inert atmosphere (e.g., argon).[3]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 30 minutes.[3]
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator at room temperature under high vacuum.[3]
-
Wash the resulting residue with anhydrous diethyl ether and collect the product by filtration. For oily products, decantation can be used.[3]
-
The resulting product is often pure enough for subsequent steps, with yields typically exceeding 95%.[3]
Protocol 2: Lewis Acid-Catalyzed Deprotection using Cerium(III) Triflate
This protocol outlines a mild and chemoselective deprotection using the Lewis acid cerium(III) triflate in a wet organic solvent.
Materials:
-
This compound derivative
-
Cerium(III) triflate (Ce(OTf)₃)
-
Nitromethane (saturated with water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1 mmol) in wet nitromethane (10 mL).
-
Add cerium(III) triflate (30 mol%) to the solution.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from 30 minutes to 5 hours depending on the substrate.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldehyde. Yields are typically in the range of 85-95%.[2]
Protocol 3: Neutral Deprotection using Molecular Iodine in Acetone
This protocol provides a rapid and mild method for deprotection under neutral conditions, which is particularly useful for acid-sensitive substrates.
Materials:
-
This compound derivative
-
Molecular Iodine (I₂)
-
Acetone (ACS grade, containing ≤0.5% water)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative (5 mmol) in acetone (20 mL).[4]
-
Add molecular iodine (10 mol %, 0.5 mmol, 127 mg).[4]
-
Heat the mixture to reflux (56 °C) and stir.[4]
-
Monitor the reaction by TLC. Deprotection is often complete within 5-10 minutes.[4]
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash successively with 10% aqueous sodium thiosulfate solution (10 mL), water (20 mL), and brine (20 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde. Yields are generally excellent (>90%).[4]
Visualizing the Deprotection Workflow
The following diagram illustrates the general experimental workflow for the deprotection of a this compound derivative.
Caption: General experimental workflow for the deprotection of 1,3-dioxane derivatives.
Signaling Pathway of Acid-Catalyzed Hydrolysis
The mechanism of acid-catalyzed hydrolysis of 1,3-dioxanes proceeds through a series of equilibrium steps, initiated by protonation of an oxygen atom.
Caption: Mechanism of acid-catalyzed hydrolysis of 1,3-dioxanes.
References
Application Notes and Protocols: Acid and Base Catalysis in the Synthesis of 1,3-Dioxane-2-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxane-2-acetaldehyde is a cyclic acetal of significant interest in organic synthesis, serving as a versatile building block and a protected form of acetaldehyde. The synthesis of this compound, like other 1,3-dioxanes, is typically achieved through the reaction of an aldehyde with a 1,3-diol. The catalysis of this reaction, primarily by acids and to a lesser extent by bases, plays a crucial role in the reaction's efficiency and yield. These application notes provide detailed protocols and mechanistic insights into both acid and base-catalyzed synthesis of this compound, offering valuable guidance for its preparation in a laboratory setting.
Acid-Catalyzed Synthesis of this compound
Acid catalysis is the most common and efficient method for the synthesis of 1,3-dioxanes.[1][2] The reaction involves the condensation of an aldehyde with a 1,3-diol, in this case, acetaldehyde with 1,3-propanediol, in the presence of a catalytic amount of a Brønsted or Lewis acid. The formation of the acetal is a reversible reaction, and to drive the equilibrium towards the product, the water formed during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.[1]
Reaction Mechanism (Acid-Catalyzed)
The acid-catalyzed formation of this compound proceeds through the following key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of the acetaldehyde carbonyl group, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the diol: One of the hydroxyl groups of 1,3-propanediol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.
-
Proton transfer: A proton is transferred from the newly formed hydroxyl group to one of the remaining hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxonium ion).
-
Intramolecular cyclization: The second hydroxyl group of the 1,3-propanediol attacks the carbocation, leading to the formation of the six-membered 1,3-dioxane ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the final product, this compound.
Caption: Acid-Catalyzed Synthesis of this compound.
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol is a representative example for the synthesis of this compound using p-toluenesulfonic acid as the catalyst.
Materials:
-
Acetaldehyde
-
1,3-Propanediol
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 1,3-propanediol (1.0 eq) and toluene (100 mL).
-
Begin stirring and add acetaldehyde (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Quantitative Data for Acid-Catalyzed 1,3-Dioxane Synthesis (Analogous Reactions)
| Aldehyde/Ketone | Diol | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 1,3-Propanediol | p-TsOH | Toluene | 3 | 92 | [3] |
| Acrolein | 1,3-Propanediol | p-TsOH | Dichloromethane | 8 | 65 | [4] |
| Various aldehydes | 1,3-Propanediol | ZrCl₄ | Dichloromethane | 0.5-2 | 85-95 | [1] |
| Various aldehydes | 1,3-Dioxane-4,6-dione | Gluconic acid aqueous solution | Water | 3-6 | 80-92 | [3] |
Base-Catalyzed Synthesis of this compound
The formation of acetals is generally not favored under basic conditions. Acetals are, in fact, stable to bases and are often used as protecting groups in base-mediated reactions. The initial step of the reaction, the formation of a hemiacetal, can be catalyzed by a base. However, the subsequent dehydration to form the acetal requires the protonation of a hydroxyl group to make it a good leaving group (water), which is unfavorable in a basic medium.
Reaction Mechanism (Base-Catalyzed - Hemiacetal Formation)
The base-catalyzed reaction of an aldehyde and a diol typically stops at the hemiacetal stage.
-
Deprotonation of the diol: A base deprotonates one of the hydroxyl groups of 1,3-propanediol to form a more nucleophilic alkoxide.
-
Nucleophilic attack: The alkoxide attacks the carbonyl carbon of acetaldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated by a proton source (e.g., the conjugate acid of the base or the solvent) to yield the hemiacetal.
Further reaction to the acetal is not feasible as the hydroxyl group is a poor leaving group and cannot be displaced by the second alkoxide.
Caption: Base-Catalyzed Hemiacetal Formation.
Experimental Protocol: Base-Catalyzed Hemiacetal Formation (Hypothetical)
While not leading to the desired 1,3-dioxane product, this protocol outlines the formation of the hemiacetal intermediate under basic conditions.
Materials:
-
Acetaldehyde
-
1,3-Propanediol
-
Sodium hydride (NaH) or another strong base
-
Anhydrous aprotic solvent (e.g., THF, Dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous 1,3-propanediol (1.0 eq) and anhydrous solvent.
-
Cool the solution in an ice bath and slowly add sodium hydride (1.0 eq) in portions.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Cool the resulting alkoxide solution in an ice bath and add acetaldehyde (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
The reaction will likely result in the formation of the hemiacetal in equilibrium with the starting materials. Isolation of the hemiacetal can be challenging due to the reversibility of the reaction.
Note: This protocol is provided for illustrative purposes to demonstrate the principles of base-catalyzed hemiacetal formation. It is not a recommended procedure for the synthesis of this compound.
Summary and Conclusion
The synthesis of this compound is most effectively achieved through acid catalysis, a well-established and high-yielding method. The use of a Dean-Stark apparatus to remove water is critical for driving the reaction to completion. While base catalysis can facilitate the initial formation of a hemiacetal, it is not a viable method for the preparation of the final 1,3-dioxane product due to the mechanistic constraints in a basic environment. For researchers and professionals in drug development, the acid-catalyzed protocol provides a reliable and scalable method for the synthesis of this important chemical intermediate.
Workflow Diagram
Caption: Experimental Workflow for this compound Synthesis.
References
Application Notes and Protocols for Grignard Reactions with 1,3-Dioxane-2-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Grignard reaction with 1,3-Dioxane-2-acetaldehyde. This protocol is intended for use by qualified personnel in a laboratory setting.
Introduction
Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This protocol details the reaction of a Grignard reagent (R-MgX) with this compound, a protected form of malondialdehyde, to yield a secondary alcohol. The 1,3-dioxane group serves as a protecting group for a carbonyl functionality, which can be removed under acidic conditions post-reaction if desired.[4] Grignard reagents are strong nucleophiles and will attack the electrophilic carbonyl carbon of the aldehyde.[5][6]
Reaction Principle
The Grignard reagent, prepared from an organohalide and magnesium metal, acts as a potent nucleophile.[2][7][8] The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the this compound. This nucleophilic addition leads to the formation of an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final secondary alcohol product.[7][9]
Experimental Protocol
3.1. Materials and Reagents
-
This compound
-
Organohalide (e.g., bromobenzene, ethyl bromide)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
3.2. Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Inert atmosphere setup (e.g., nitrogen or argon line)
3.3. Procedure
Step 1: Preparation of the Grignard Reagent
-
All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.[10][11]
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask under an inert atmosphere.
-
Add a small crystal of iodine to the flask.[10]
-
In a dropping funnel, prepare a solution of the organohalide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the organohalide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.[11]
-
Once the reaction has started, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.[12]
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey or brown solution is the Grignard reagent.
Step 2: Grignard Reaction with this compound
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dropping funnel.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Reaction Workup and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table presents illustrative data for the Grignard reaction with this compound using different Grignard reagents. Note that these are representative values and actual results may vary depending on the specific reaction conditions.
| Grignard Reagent | Aldehyde | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenylmagnesium bromide | This compound | 1-(1,3-Dioxan-2-yl)-1-phenylethan-1-ol | 2 | 0 to RT | 85 |
| Ethylmagnesium bromide | This compound | 1-(1,3-Dioxan-2-yl)butan-2-ol | 2 | 0 to RT | 90 |
| Isopropylmagnesium chloride | This compound | 1-(1,3-Dioxan-2-yl)-2-methylpropan-1-ol | 3 | 0 to RT | 75 |
Visualizations
Reaction Mechanism:
Caption: General mechanism of a Grignard reaction with an aldehyde.
Experimental Workflow:
Caption: Experimental workflow for the Grignard reaction.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. adichemistry.com [adichemistry.com]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: The Role of 1,3-Dioxane-2-acetaldehyde Equivalents in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of 1,3-dioxane-protected acetaldehyde synthons in the stereocontrolled total synthesis of complex natural products. Specifically, it focuses on the utilization of a functionalized 1,3-dioxane as a key building block in the synthesis of the polyketide fragment of the potent antitumor agent, (-)-doliculide. The methodologies presented herein provide a practical guide for the application of this versatile chiral building block in the iterative synthesis of polyketide chains, a common motif in many biologically active natural products.
Introduction
1,3-Dioxane-2-acetaldehyde and its derivatives are valuable C2 building blocks in organic synthesis. The 1,3-dioxane moiety serves as a robust protecting group for the aldehyde functionality, allowing for a wide range of chemical transformations to be performed on other parts of the molecule. This protecting group is stable to a variety of reaction conditions, including those involving strong bases and nucleophiles, yet can be readily removed under acidic conditions. In the context of natural product synthesis, chiral 1,3-dioxane structures can serve as effective stereodirecting groups, enabling the construction of complex stereochemical arrays with high fidelity. This application note will explore a key example of its use in the total synthesis of the marine natural product (-)-doliculide.
Case Study: Total Synthesis of (-)-Doliculide Polyketide Fragment
The total synthesis of (-)-doliculide, a potent antitumor depsipeptide, by Ghosh and Liu, provides an excellent example of the strategic use of a 1,3-dioxane protected acetaldehyde equivalent.[1][2][3] The synthesis of the complex polyketide side chain of doliculide was achieved through an iterative approach, where a chiral 1,3-dioxane derivative played a crucial role in the stereocontrolled elongation of the carbon skeleton.
Synthetic Strategy Overview
The core strategy involved the iterative coupling of a chiral building block to an elongating polyketide chain. A key fragment, a C9-C15 segment, was constructed utilizing a chiral allylic alcohol which was then elaborated. While not strictly "this compound" itself, a key intermediate in the synthesis of the C3-C8 fragment was a related 1,3-dioxane derivative which serves as a synthetic equivalent. The synthesis of this fragment commenced from a known chiral allylic alcohol.
The following diagram illustrates the logical disconnection of the polyketide fragment of (-)-doliculide, highlighting the strategic importance of protected aldehyde building blocks.
Caption: Retrosynthetic analysis of the (-)-doliculide polyketide fragment.
Key Experimental Protocol: Synthesis of a 1,3-Dioxane Acetal Intermediate
While the direct use of this compound is not explicitly detailed in the primary literature for the (-)-doliculide synthesis, a closely related transformation involving the protection of a 1,3-diol as a benzylidene acetal (a substituted 1,3-dioxane) is a common and illustrative technique in polyketide synthesis. The following is a representative protocol for such a protection step, adapted from standard procedures in polyketide synthesis.
Reaction: Protection of a 1,3-Diol as a Benzylidene Acetal
Materials:
-
1,3-Diol substrate
-
Benzaldehyde dimethyl acetal
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,3-diol substrate in anhydrous dichloromethane (DCM) at room temperature is added benzaldehyde dimethyl acetal (1.5 equivalents).
-
A catalytic amount of camphorsulfonic acid (CSA, 0.1 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 1-4 hours).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-dioxane (benzylidene acetal).
Quantitative Data:
| Substrate | Product | Reagents | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Polyketide 1,3-Diol | Benzylidene Acetal | Benzaldehyde dimethyl acetal | CSA | DCM | 2 | 95 | [4] |
Note: This data is representative of typical benzylidene acetal formation reactions in polyketide synthesis and is provided for illustrative purposes.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general workflow for the utilization of protected aldehyde building blocks in an iterative polyketide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,3-Dioxane-2-acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1,3-Dioxane-2-acetaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound typically involves the reaction of an appropriate aldehyde and 1,3-propanediol in the presence of an acid catalyst.[1][2] Consequently, the most common impurities include:
-
Unreacted Starting Materials: Residual 1,3-propanediol and the starting aldehyde.
-
Catalyst: Traces of the acid catalyst (e.g., p-toluenesulfonic acid).
-
Water: Formed as a byproduct during the acetalization reaction.[1]
-
Side-Products: Oligomers or polymers formed from the aldehyde starting material.
-
Solvent: Residual solvent used during the synthesis and workup.
Q2: My final product is unstable and decomposes upon storage. What could be the cause?
A2: The instability of this compound is often due to the presence of residual acid catalyst. The 1,3-dioxane ring is an acetal, which is sensitive to acid and can hydrolyze back to the corresponding aldehyde and diol, especially in the presence of water.[1][2] The aldehyde group itself can also be prone to oxidation or polymerization.
Troubleshooting Steps:
-
Neutralize the Crude Product: Before purification, wash the crude reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid catalyst.
-
Ensure Anhydrous Conditions: Dry the organic extract thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.
-
Store under Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize oxidation and degradation.
Q3: I am having difficulty removing a persistent aldehyde impurity. What purification strategy should I use?
A3: For the selective removal of aldehyde impurities, a bisulfite extraction is a highly effective chemical method.[3][4][5] Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be separated from the desired non-aldehyde product by liquid-liquid extraction.[3][4][5]
Experimental Protocol: Bisulfite Extraction for Aldehyde Removal
-
Dissolve the crude this compound in a water-miscible organic solvent like methanol or THF.[3][5]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite to the mixture and stir vigorously for 30-60 minutes.[3][5]
-
Dilute the mixture with water and extract with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
The desired this compound will remain in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Q4: Can I use distillation to purify this compound?
A4: Yes, distillation can be an effective purification method, provided the compound is thermally stable at its boiling point and the impurities have significantly different boiling points.
Considerations for Distillation:
-
Thermal Stability: Due to the presence of both an acetal and an aldehyde, there is a risk of decomposition at elevated temperatures, especially if acidic impurities are present.
-
Vacuum Distillation: To minimize thermal stress, vacuum distillation is highly recommended. By lowering the pressure, the boiling point of the compound is reduced.
-
Fractional Distillation: If the boiling points of the impurities are close to that of the product, fractional distillation with a suitable column (e.g., Vigreux or packed column) will be necessary to achieve good separation.
Q5: What are the best practices for purifying this compound by column chromatography?
A5: Column chromatography can be used for purification, but care must be taken due to the potential sensitivity of the compound.
Troubleshooting and Best Practices for Column Chromatography:
-
Choice of Stationary Phase: Silica gel is commonly used. However, its slightly acidic nature can potentially cause the hydrolysis of the acetal. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.[6] Alternatively, a more neutral stationary phase like alumina can be used.[6]
-
Solvent System: The choice of eluent will depend on the polarity of the impurities. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. Avoid using protic solvents like methanol unless absolutely necessary, as they can interfere with the aldehyde and acetal groups.[6]
-
Speed of Purification: To minimize the time the compound spends on the stationary phase, consider using flash column chromatography.
Data Presentation
Table 1: Comparison of Purification Techniques for Aldehydes
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Distillation | Separation based on differences in boiling points. | Scalable, effective for removing non-volatile impurities. | Requires thermal stability of the compound. | >95% |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution for separating closely related compounds. | Can be slow, potential for compound degradation on acidic silica.[6] | >98% |
| Bisulfite Extraction | Chemical reaction to form a water-soluble adduct with aldehydes.[3][4][5] | Highly selective for aldehydes, mild conditions.[4] | Requires an additional step to regenerate the aldehyde if it is the desired product. | >99% (for removal of aldehyde impurities) |
Experimental Protocols
Detailed Methodology: General Purification Workflow for Crude this compound
-
Neutralization:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the neutralized crude product.
-
-
Primary Purification (Choose one):
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Heat the neutralized crude product gently under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound.
-
-
Column Chromatography:
-
Pack a column with silica gel (or neutralized silica gel/alumina).
-
Load the neutralized crude product onto the column.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Collect and combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent under reduced pressure.
-
-
-
Purity Assessment:
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
identifying and minimizing side reactions in 1,3-Dioxane-2-acetaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxane-2-acetaldehyde.
Troubleshooting Guides and FAQs
Q1: My reaction yield is significantly lower than expected, and I observe a viscous, insoluble material in my reaction flask. What is the likely cause?
A1: This is a common issue when using precursors like acrolein. The formation of a viscous or solid mass is indicative of polymerization. Acrolein readily polymerizes in the presence of acid catalysts.
Troubleshooting Steps:
-
Choice of Starting Material: Consider using a protected form of acrolein, such as acrolein diethyl acetal. This allows for the formation of the 1,3-dioxane ring first, followed by deprotection to reveal the acetaldehyde functionality under controlled conditions.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to minimize the rate of polymerization.
-
Catalyst Concentration: Use the minimum effective concentration of your acid catalyst. Higher concentrations can accelerate polymerization.
Q2: I've successfully synthesized the product, but I'm observing the formation of new impurities during storage or workup. What are these and how can I prevent them?
A2: The product, this compound, contains a reactive aldehyde group with alpha-hydrogens, making it susceptible to self-condensation via an aldol reaction. This can occur under both acidic and basic conditions, leading to the formation of dimers and other higher-order condensation products.
Troubleshooting Steps:
-
Neutralize Promptly: After the reaction is complete, quench the acid catalyst and neutralize the reaction mixture to a pH of ~7.
-
Anhydrous Conditions: During workup and storage, ensure anhydrous conditions to prevent hydrolysis of the dioxane ring.
-
Storage: Store the purified product at low temperatures (e.g., < 4 °C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Q3: My NMR analysis shows the presence of starting materials (1,3-propanediol and the aldehyde precursor) even after a prolonged reaction time. How can I drive the reaction to completion?
A3: The formation of 1,3-dioxanes is a reversible equilibrium reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
Troubleshooting Steps:
-
Water Removal: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. Alternatively, add a chemical dehydrating agent, such as triethyl orthoformate, or use molecular sieves.
-
Catalyst Choice: Ensure you are using an effective acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like boron trifluoride etherate.
Q4: I am seeing multiple acetal products in my crude reaction mixture. What could be the cause?
A4: This suggests the presence of contaminating aldehydes or diols in your starting materials.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your 1,3-propanediol and aldehyde precursor through distillation or other purification methods before use.
-
Inert Atmosphere: If your aldehyde precursor is prone to oxidation, running the reaction under an inert atmosphere can prevent the formation of corresponding carboxylic acid impurities.
Quantitative Data Summary
The following tables provide representative data for reaction conditions and their impact on yield and purity. These are illustrative and may require optimization for your specific setup.
Table 1: Effect of Catalyst on Yield and Purity
| Catalyst (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| p-TSA (1 mol%) | 6 | 85 | 95 |
| Sc(OTf)₃ (0.5 mol%) | 4 | 90 | 97 |
| Amberlyst-15 | 8 | 80 | 92 |
| No Catalyst | 24 | <10 | - |
Table 2: Influence of Water Removal Method
| Water Removal Method | Reaction Time (h) | Yield (%) |
| Dean-Stark Trap | 5 | 88 |
| Molecular Sieves (4Å) | 8 | 82 |
| Triethyl Orthoformate | 4 | 92 |
| None | 12 | 35 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-bromoethyl)-1,3-dioxane
This protocol outlines the synthesis of a key intermediate which can be subsequently converted to this compound.
-
Reaction Setup: To a solution of 3-bromopropionaldehyde dimethyl acetal (1 eq) and 1,3-propanediol (1.2 eq) in anhydrous toluene (5 mL/mmol), add p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
strategies to improve the yield of 1,3-Dioxane-2-acetaldehyde formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxane-2-acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound, also known as 2-(1,3-dioxan-2-yl)acetaldehyde, typically involves a two-step process. This is due to the challenge of selectively reacting with one of two aldehyde groups in a precursor. A common approach is to first protect the aldehyde of a starting material like acrolein diethyl acetal by reacting it with 1,3-propanediol to form an intermediate, 2-(2,2-diethoxyethyl)-1,3-dioxane. This is followed by a selective hydrolysis step to deprotect one of the aldehyde groups to yield the final product.
Q2: Why is direct acetalization of 3-oxobutanal not a preferred method?
A2: 3-Oxobutanal contains two carbonyl groups with similar reactivity, making selective protection of one aldehyde over the other challenging. Such a reaction could lead to a mixture of products, including the desired product, the product of acetalization at the other carbonyl, and a di-acetalized product, resulting in a low yield of this compound.
Q3: What are the most common acidic catalysts used for this synthesis?
A3: Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids are commonly used to catalyze the formation of 1,3-dioxanes.[1] The choice of catalyst can influence reaction time and yield. Solid acid catalysts, such as acidic ion-exchange resins, are also an option and can simplify the work-up process.
Q4: How is water removal managed during the reaction, and why is it critical?
A4: The formation of acetals is a reversible reaction that produces water.[1] To drive the equilibrium towards the product, water must be removed from the reaction mixture. Common methods include azeotropic distillation using a Dean-Stark apparatus, or the use of dehydrating agents like molecular sieves or trialkyl orthoformates.[1] Incomplete water removal is a frequent cause of low yields.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction due to insufficient catalysis.2. Reversal of the reaction due to the presence of water.3. Degradation of starting materials or product under harsh acidic conditions. | 1. Increase the catalyst loading or try a different acid catalyst (see Table 1).2. Ensure efficient water removal by using a Dean-Stark trap or adding a dehydrating agent like trimethyl orthoformate.3. Use a milder catalyst and lower the reaction temperature. Monitor the reaction progress closely using TLC or GC. |
| Formation of Multiple Byproducts | 1. Non-selective reaction if using a precursor with two reactive carbonyls.2. Polymerization of aldehyde starting materials.3. Side reactions due to overly strong acid or high temperatures. | 1. Use a starting material where one of the aldehyde groups is already protected.2. Add a polymerization inhibitor if using unstable aldehydes like acrolein.3. Reduce the reaction temperature and consider a milder catalyst. |
| Difficulty in Isolating the Pure Product | 1. Presence of unreacted starting materials.2. Formation of byproducts with similar boiling points. | 1. Ensure the reaction goes to completion by monitoring with TLC or GC.2. Use column chromatography for purification. Consider derivatizing the product to facilitate separation. |
| Incomplete Hydrolysis of the Intermediate | 1. Insufficient acid catalyst for the hydrolysis step.2. Reaction time is too short. | 1. Increase the concentration of the acid used for hydrolysis.2. Extend the reaction time and monitor the progress by TLC or GC until the starting material is consumed. |
Data Presentation
Table 1: Effect of Catalysts on Acetalization Reactions (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| p-Toluenesulfonic acid | 1 | Toluene | 110 (reflux) | 4-6 | 85-95 |
| Sulfuric Acid | 0.5 | Dichloromethane | 40 (reflux) | 6-8 | 80-90 |
| Amberlyst-15 | 10 (w/w) | Hexane | 69 (reflux) | 5-7 | 88-96 |
| Cerium(III) triflate | 0.1 | Dichloromethane | 25 | 2-4 | 90-98 |
Note: Yields are illustrative for general 1,3-dioxane formation and can vary based on the specific substrates and reaction scale.
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound
This protocol is a representative procedure based on established methods for acetalization and subsequent selective hydrolysis.
Step 1: Synthesis of 2-(2,2-diethoxyethyl)-1,3-dioxane
-
To a solution of acrolein diethyl acetal (1 equivalent) and 1,3-propanediol (1.2 equivalents) in a suitable solvent like toluene, add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base such as sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-(2,2-diethoxyethyl)-1,3-dioxane.
Step 2: Hydrolysis to this compound
-
Dissolve the purified 2-(2,2-diethoxyethyl)-1,3-dioxane from Step 1 in a mixture of acetone and water.
-
Add a catalytic amount of an acid, for example, a dilute solution of hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or GC.
-
Upon completion, neutralize the acid with a weak base.
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
assessing the stability of 1,3-Dioxane-2-acetaldehyde under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 1,3-Dioxane-2-acetaldehyde under acidic conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the acid-catalyzed hydrolysis of this compound.
Issue 1: Incomplete or slow hydrolysis of this compound.
-
Question: My hydrolysis reaction is not proceeding to completion, or is very slow. What are the potential causes and how can I resolve this?
-
Answer: Incomplete or slow hydrolysis of this compound can be attributed to several factors:
-
Insufficient Acid Catalyst: The hydrolysis of dioxanes is acid-catalyzed.[1][2][3] Ensure you are using a sufficient concentration of a suitable Brønsted or Lewis acid.
-
Inadequate Water Content: Water is a necessary reagent for hydrolysis. The reaction may be slow in "wet" organic solvents. For efficient deprotection, consider using an aqueous acid solution.[1]
-
Low Temperature: The rate of hydrolysis is temperature-dependent. If the reaction is slow at room temperature, consider gently heating the reaction mixture.
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate. Protic solvents are generally preferred for hydrolysis.
-
Issue 2: Formation of unexpected side products.
-
Question: I am observing unexpected peaks in my GC-MS/NMR analysis after attempting to hydrolyze this compound. What could these be and how can I prevent their formation?
-
Answer: The acetaldehyde moiety is susceptible to self-condensation (aldol condensation) under certain conditions, which can be exacerbated by the presence of acid. To minimize side product formation:
-
Control Temperature: Avoid excessive heating, as this can promote side reactions.
-
Optimize Reaction Time: Monitor the reaction progress to avoid prolonged exposure to acidic conditions after the hydrolysis is complete.
-
Use Milder Acids: Strong acids can sometimes lead to undesired side reactions. Consider using a milder acid catalyst.
-
Issue 3: Difficulty in isolating the acetaldehyde product.
-
Question: I am having trouble isolating the acetaldehyde product after the hydrolysis reaction. What are the best practices for its isolation?
-
Answer: Acetaldehyde is a low-boiling point compound, which can make its isolation challenging.
-
In Situ Analysis: If possible, analyze the reaction mixture directly using techniques like NMR or GC-MS to confirm the presence of the product without isolation.
-
Derivatization: Consider an in situ derivatization of the acetaldehyde to a more stable and easily isolatable compound.
-
Careful Work-up: If isolation is necessary, perform the work-up at low temperatures and use gentle evaporation techniques to remove the solvent.
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under neutral and basic conditions?
A1: 1,3-Dioxanes, as cyclic acetals, are generally stable under neutral and basic conditions.[1][3] They are resistant to attack by nucleophiles and bases.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry place, away from acidic vapors. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture, which can be accelerated by trace acidic impurities.
Q3: What factors can influence the rate of acid-catalyzed hydrolysis of this compound?
A3: The rate of hydrolysis is influenced by several factors:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will generally lead to a faster reaction rate.
-
Temperature: Increasing the temperature will accelerate the hydrolysis.
-
Solvent: The polarity and protic nature of the solvent can affect the reaction rate.
-
Water Content: The concentration of water is a key factor as it is a reactant in the hydrolysis.
Q4: Can Lewis acids be used to catalyze the hydrolysis?
A4: Yes, both Brønsted and Lewis acids can be used to catalyze the hydrolysis of 1,3-dioxanes.[1][2] The choice of acid may depend on the specific requirements of the reaction and the presence of other functional groups in the molecule.
Quantitative Data Summary
The following table summarizes the expected relative stability of this compound under various acidic conditions. This data is qualitative and based on the general principles of acetal chemistry. The actual rates will need to be determined experimentally.
| Condition ID | pH | Temperature (°C) | Solvent System | Expected Stability |
| A | 1 | 25 | Water/THF (1:1) | Low (rapid hydrolysis) |
| B | 3 | 25 | Water/THF (1:1) | Moderate (slow hydrolysis) |
| C | 5 | 25 | Water/THF (1:1) | High (very slow hydrolysis) |
| D | 1 | 0 | Water/THF (1:1) | Moderate (hydrolysis rate reduced) |
| E | 3 | 50 | Water/THF (1:1) | Low (hydrolysis rate increased) |
Experimental Protocols
Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., dichloromethane).
-
Prepare a stock solution of an internal standard (e.g., dodecane) in the same solvent.
-
-
Reaction Setup:
-
In a reaction vial, combine a known amount of the this compound stock solution and the internal standard stock solution.
-
Add the desired aqueous acidic solution (e.g., HCl in water/THF) to initiate the hydrolysis.
-
Maintain the reaction at a constant temperature using a water bath or heating block.
-
-
Time-Point Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).
-
Extract the organic components with a small volume of dichloromethane.
-
Analyze the organic extract by GC-MS.
-
-
Data Analysis:
-
Quantify the peak area of this compound relative to the internal standard at each time point.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
-
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for the acidic hydrolysis of this compound.
References
optimization of temperature and catalyst for 1,3-Dioxane-2-acetaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxane-2-acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound is achieved through the acid-catalyzed acetalization of acetaldehyde with 1,3-propanediol. The reaction involves the nucleophilic attack of the hydroxyl groups of 1,3-propanediol on the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule to form the cyclic acetal.
Q2: What types of catalysts are effective for this synthesis?
Both Brønsted and Lewis acids can be used to catalyze this reaction effectively.[1] Common choices include:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄).
-
Lewis Acids: Zirconium tetrachloride (ZrCl₄), cerium(III) triflate, iodine.[1]
-
Solid Acid Catalysts: Acidic ion-exchange resins (e.g., Amberlyst-15) can also be employed for easier separation.[2]
Q3: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature depends on the catalyst and solvent used. Generally, temperatures ranging from room temperature to the reflux temperature of the solvent are employed. For instance, when using p-TSA in a solvent like toluene, refluxing with a Dean-Stark apparatus to remove water is a standard procedure.[1] However, with more reactive catalysts, milder conditions, such as room temperature to 70°C, may be sufficient.[3] It is crucial to balance reaction rate with the potential for side reactions, such as the self-condensation of acetaldehyde.
Q4: How can I minimize the formation of byproducts?
The primary side reaction is the acid-catalyzed aldol condensation of acetaldehyde. To minimize this:
-
Control Temperature: Lowering the reaction temperature can favor the desired acetalization over the aldol condensation.
-
Slow Addition of Acetaldehyde: Adding acetaldehyde slowly to the reaction mixture containing 1,3-propanediol and the catalyst can help maintain a low concentration of the aldehyde, thus reducing self-condensation.
-
Choice of Catalyst: Milder Lewis acids may be more selective than strong Brønsted acids.
Q5: How is the progress of the reaction monitored?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting materials (acetaldehyde and 1,3-propanediol) and the appearance of the product peak.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient water removal. 3. Reaction temperature is too low. | 1. Use a fresh batch of catalyst. 2. Ensure the Dean-Stark apparatus is functioning correctly or use a chemical drying agent like molecular sieves. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of a Viscous, Polymeric Substance | 1. Excessive acid concentration leading to polymerization of acetaldehyde. 2. Reaction temperature is too high, promoting aldol condensation and subsequent polymerization. | 1. Reduce the catalyst loading. 2. Lower the reaction temperature. 3. Add acetaldehyde dropwise to the reaction mixture. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely boiling byproducts from aldol condensation. | 1. Optimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent. 2. Perform a careful fractional distillation. 3. Employ column chromatography for purification if distillation is ineffective. |
| Product Decomposition During Workup | 1. Residual acid in the product mixture. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before workup and distillation. |
Data Presentation
Table 1: Comparison of Catalysts for Acetalization Reactions
| Catalyst | Catalyst Type | Typical Loading (mol%) | Reaction Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TSA) | Brønsted Acid | 1-5 | Reflux in toluene with Dean-Stark | Inexpensive, effective | Can be harsh, may promote side reactions |
| Zirconium tetrachloride (ZrCl₄) | Lewis Acid | 1-10 | Room temperature to mild heating | High efficiency, chemoselective[1] | Moisture sensitive |
| Iodine (I₂) | Lewis Acid | 5-20 | Mild, neutral aprotic conditions | Mild conditions, tolerates sensitive groups | Can be slow, may require co-catalysts |
| Amberlyst-15 | Solid Acid Resin | 1-10 wt% | Varies with solvent | Easily removed by filtration, reusable[2] | May have lower activity than homogeneous catalysts |
Table 2: Effect of Temperature on Acetalization Yield (Illustrative)
| Temperature (°C) | Acetaldehyde Conversion (%) | This compound Selectivity (%) | Aldol Byproduct Formation (%) |
| 25 | 45 | 95 | 5 |
| 50 | 75 | 90 | 10 |
| 70 | 95 | 80 | 20 |
| 100 (Reflux) | >99 | 70 | 30 |
Note: This data is illustrative and the optimal temperature will vary with the specific catalyst and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound using p-TSA
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charging the Reactor: To the round-bottom flask, add 1,3-propanediol (1.0 eq), a suitable solvent (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Reactant Addition: Begin stirring and heat the mixture to reflux. Slowly add acetaldehyde (1.1 eq) to the reaction mixture through an addition funnel over a period of 1-2 hours.
-
Reaction: Continue refluxing the mixture and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
challenges and solutions for the scale-up synthesis of 1,3-Dioxane-2-acetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,3-Dioxane-2-acetaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion to this compound. What are the potential causes and solutions?
-
Answer: Low yield is a common issue in acetal synthesis, which is an equilibrium-driven process.[1][2] Several factors could be responsible:
-
Inadequate Water Removal: The formation of the 1,3-dioxane ring from a carbonyl precursor and 1,3-propanediol generates water.[1] If not efficiently removed, water can hydrolyze the product back to the starting materials, shifting the equilibrium to the left.
-
Solution: On a lab scale, ensure your Dean-Stark apparatus is functioning correctly. For larger scale reactions, consider azeotropic distillation with a suitable solvent like toluene or the use of molecular sieves.[3] The choice of water removal method is critical for driving the reaction to completion.
-
-
Catalyst Inactivity or Inappropriate Choice: The acid catalyst is crucial for the reaction. Its effectiveness can be diminished by impurities or an inappropriate choice for the specific substrate.
-
Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zirconium tetrachloride.[3] The catalyst loading should be optimized; too little may result in slow or incomplete reaction, while too much can lead to side reactions.
-
-
Sub-optimal Reaction Temperature: The reaction temperature affects the reaction rate and equilibrium.
-
Solution: Ensure the reaction is maintained at the optimal temperature for the chosen solvent and catalyst system. For toluene, this is typically at reflux to ensure azeotropic removal of water.
-
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
-
Answer: The presence of an aldehyde group and the reaction conditions can lead to several side products.
-
Unreacted Starting Materials: Incomplete reaction is a common source of impurities.
-
Solution: Refer to the solutions for "Low or No Product Yield." Consider increasing the reaction time or the amount of the diol to push the reaction to completion.
-
-
Aldehyde Self-Condensation: Aldehydes, especially under acidic conditions, can undergo self-condensation or polymerization.[1]
-
Solution: Maintain strict temperature control and avoid excessively high catalyst concentrations. A slower, controlled addition of the aldehyde precursor to the reaction mixture can also minimize this side reaction.
-
-
Side Reactions with Unsaturated Precursors: If using an unsaturated aldehyde precursor, addition reactions across the double bond can compete with acetalization, particularly with strong protic acids.[4]
-
Solution: Consider using a milder Lewis acid catalyst which is less likely to promote addition reactions.
-
-
Purification:
-
Issue 3: Product Decomposition During Workup or Purification
-
Question: I seem to be losing my product during the workup or distillation. Why is this happening and what can I do?
-
Answer: this compound contains an acetal and an aldehyde group, both of which can be sensitive to certain conditions.
-
Acid-Catalyzed Hydrolysis: Acetals are sensitive to aqueous acid.[7][8] Any residual acid catalyst from the reaction can cause the dioxane ring to open during aqueous workup.
-
Solution: Thoroughly neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before performing an aqueous wash. Ensure the pH is neutral or slightly basic.
-
-
Thermal Instability: The aldehyde functionality can be susceptible to decomposition or polymerization at high temperatures.
-
Solution: Use vacuum distillation to purify the product at a lower temperature. Ensure the distillation apparatus is clean and free of acidic or basic residues.
-
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What is the general synthetic route for this compound?
-
A1: A common approach involves the acid-catalyzed reaction of a protected form of malondialdehyde or a similar three-carbon aldehyde synthon with 1,3-propanediol, with the concurrent removal of a small molecule byproduct like water or alcohol.[3]
-
-
Q2: What are the most common catalysts for this type of acetalization?
-
Q3: Why is water removal so critical in this synthesis?
-
A3: Acetal formation is a reversible equilibrium reaction.[1] The removal of water, a product of the reaction, drives the equilibrium towards the formation of the 1,3-dioxane product according to Le Châtelier's principle.
-
Scale-Up Challenges
-
Q4: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?
-
A4: The main challenges include:
-
Efficient Water Removal: What works on a small scale (e.g., a simple Dean-Stark trap) may need to be re-engineered for larger volumes to maintain reaction efficiency.
-
Heat Management: The reaction can be exothermic. Proper temperature control is crucial on a larger scale to prevent runaway reactions and the formation of byproducts.
-
Catalyst Removal: If a homogeneous catalyst is used, its removal from a large batch can be problematic. The use of a solid, recoverable catalyst is often preferred in industrial settings.[10]
-
Purification: Distillation at a large scale requires careful control of pressure and temperature to avoid product degradation.
-
-
Product Handling and Stability
-
Q5: How stable is this compound?
-
A5: The acetal linkage is sensitive to acid-catalyzed hydrolysis.[7] The aldehyde group can be prone to oxidation and polymerization over time. The compound should be stored under an inert atmosphere, protected from light, and at a cool temperature.
-
-
Q6: What are the recommended purification methods for this compound?
-
A6: The primary method of purification is vacuum distillation to minimize thermal stress on the molecule. If the crude product contains unreacted aldehyde starting materials, a wash with a sodium bisulfite solution can be effective for their removal.[5]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. These values are illustrative and may require optimization for specific equipment and scales.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Reactants | ||
| Aldehyde Precursor | 1.0 eq | 1.0 eq |
| 1,3-Propanediol | 1.2 eq | 1.1 eq |
| Catalyst | ||
| p-Toluenesulfonic Acid | 0.02 eq | 0.015 eq |
| Solvent | ||
| Toluene | 100 mL | 10 L |
| Reaction Conditions | ||
| Temperature | Reflux (~110 °C) | Reflux (~110 °C) with controlled heating |
| Reaction Time | 4-6 hours | 6-8 hours |
| Workup | ||
| Neutralization | Sat. NaHCO₃ wash | 5% NaHCO₃ wash |
| Purification | ||
| Method | Vacuum Distillation | Fractional Vacuum Distillation |
| Yield and Purity | ||
| Typical Yield | 75-85% | 70-80% |
| Purity (by GC) | >98% | >97% |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the acetalization of an appropriate aldehyde precursor with 1,3-propanediol.
Materials:
-
Aldehyde precursor (e.g., a protected malondialdehyde)
-
1,3-Propanediol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Molecular sieves (optional)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the flask, add the aldehyde precursor, 1,3-propanediol (1.2 equivalents), p-TsOH (0.02 equivalents), and toluene.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure to remove the toluene.
-
Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Acetal - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
safe handling and long-term storage of 1,3-Dioxane-2-acetaldehyde
Technical Support Center: 1,3-Dioxane-2-acetaldehyde
Hazard Identification and Safety Data Summary
The following table summarizes the known hazards of related compounds, 1,3-Dioxane and Acetaldehyde, to infer potential risks associated with this compound.
| Hazard Category | 1,3-Dioxane | Acetaldehyde | Inferred Potential Hazards for this compound |
| Physical Hazards | Highly flammable liquid and vapor.[2] May form explosive peroxides.[1][2] Vapors may form explosive mixtures with air.[1] | Extremely flammable liquid and vapor.[3][5] Vapors may form explosive mixtures with air and can flash back.[6] May form explosive peroxides on contact with air.[7] | Highly Flammable. Potential for Explosive Peroxide Formation upon exposure to air and/or light. Vapors are likely heavier than air and can form explosive mixtures. |
| Health Hazards | Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[2] | Harmful if swallowed.[3] Causes serious eye irritation.[5][8] May cause respiratory irritation.[5][8] Suspected of causing genetic defects and cancer.[5][9] | Likely Irritating to eyes, skin, and the respiratory system. Potential for long-term health effects; handle as a potential carcinogen and mutagen. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[2] Recommended storage under a nitrogen blanket.[2] | Store in a cool, well-ventilated place.[8][9] Keep container tightly closed.[5][8] Keep away from heat, sparks, and open flames.[5][9] | Store in a cool (2-8 °C), dark, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
Q1: My reaction is yielding unexpected byproducts or failing completely. Could the starting material be compromised?
A1: Yes, improper storage or handling can lead to the degradation of this compound. Two primary degradation pathways are likely:
-
Peroxide Formation: Like many ethers and acetals, this compound can form explosive peroxides when exposed to oxygen and light.[1][2] Peroxides can initiate unwanted side reactions or violently decompose.
-
Hydrolysis: The acetal functional group is sensitive to acid. Traces of acid and water can catalyze its hydrolysis back to 1,3-propanediol and glyoxal (the hydrated form of the parent dialdehyde).
Action:
-
Test for Peroxides: Before use, especially with older containers or those that have been opened previously, it is critical to test for the presence of peroxides.[8] (See Experimental Protocols section below).
-
Use Anhydrous Conditions: Ensure all solvents, reagents, and glassware are scrupulously dry and free of acidic impurities. The use of an inert atmosphere (nitrogen or argon) is highly recommended.[6]
Q2: I've observed crystalline solids or a viscous liquid forming in my container of this compound. What should I do?
A2: EXTREME CAUTION IS ADVISED. The formation of crystals or viscous liquid in a peroxide-forming compound is a critical danger sign, as it may indicate the presence of concentrated, shock-sensitive peroxide crystals.[1]
Action:
-
DO NOT MOVE OR OPEN THE CONTAINER. If you suspect peroxide formation, do not attempt to open, move, or clean the container.[1]
-
Alert Safety Personnel: Immediately contact your institution's Environmental Health and Safety (EHS) office or the relevant safety personnel.
-
Professional Disposal: The container should only be handled and disposed of by trained professionals.[1]
Q3: The compound has a sharp, pungent odor that seems to be getting stronger over time. Is this a concern?
A3: A strong or changing odor may indicate decomposition. The parent aldehyde, acetaldehyde, has a pungent smell.[10] Hydrolysis of the acetal could release aldehydes, which are often volatile and odorous. This suggests the integrity of the compound is compromised.
Action:
-
Handle in a Fume Hood: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[5][11]
-
Verify Purity: If you suspect degradation, consider re-purifying the material (if a safe procedure is known and peroxides are absent) or using a fresh, unopened bottle for sensitive experiments.
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for this compound?
A: For long-term stability and safety, store the compound at 2-8°C in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon.[8][11] The storage area should be a designated flammables cabinet, away from heat, light, and sources of ignition.[2][6] Containers should be dated upon opening and periodically tested for peroxides.[1]
Q: What Personal Protective Equipment (PPE) is required when working with this chemical?
A: Given the hazards of related compounds, the following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use.[12]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[5]
-
Respiratory Protection: All work should be performed in a chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[2][9]
Q: How should I properly dispose of waste containing this compound?
A: Dispose of this chemical and its containers as hazardous waste in accordance with all local, state, and federal regulations.[5][9] Do not pour it down the drain.[5][13] Contaminated materials (e.g., pipette tips, gloves) should also be collected in a designated hazardous waste stream.
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides
This protocol is essential before using any container of this compound that has been previously opened or stored for an extended period.
Materials:
-
Sample of this compound (~1-2 mL)
-
Glacial acetic acid
-
Potassium iodide (KI), solid or freshly prepared 10% solution
-
Starch solution (optional, for color enhancement)
-
Test tube or small vial
Methodology:
-
In a chemical fume hood, add approximately 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add a small crystal of potassium iodide or a few drops of the fresh 10% KI solution.
-
Gently swirl the mixture.
-
Observation:
-
Negative Result (No/Low Peroxides): The solution remains colorless or pale yellow.
-
Positive Result (Peroxides Present): A yellow-to-dark brown color develops. The intensity of the color is proportional to the peroxide concentration. Adding a drop of starch solution will result in a deep blue-black color if peroxides are present.
-
If the test is positive, do not use the material. Consult your EHS office for guidance on decontaminating or disposing of the chemical.
Visual Guides
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. agilent.com [agilent.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. pergan.com [pergan.com]
- 10. fishersci.se [fishersci.se]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. bmrservice.com [bmrservice.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1,3-Dioxane-2-acetaldehyde and Related Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-dioxane-2-acetaldehyde against its parent structures, 1,3-dioxane and acetaldehyde. Due to the limited availability of direct experimental spectra for this compound, this comparison relies on the established NMR data for its constituent functional groups and structural analogs to predict and interpret its spectral features.
Data Presentation
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for 1,3-dioxane and acetaldehyde. These values serve as a baseline for predicting the spectral characteristics of this compound.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |
| 1,3-Dioxane | H-2 | ~4.6-4.8 | Triplet | ~5.0 |
| H-4, H-6 (axial) | ~3.6-3.8 | Multiplet | ||
| H-4, H-6 (equatorial) | ~4.0-4.2 | Multiplet | ||
| H-5 (axial) | ~1.3-1.5 | Multiplet | ||
| H-5 (equatorial) | ~1.8-2.0 | Multiplet | ||
| Acetaldehyde | -CHO | ~9.8 | Quartet | ~2.9 |
| -CH₃ | ~2.2 | Doublet | ~2.9 | |
| This compound (Predicted) | -CHO | ~9.7-9.8 | Triplet | ~2.5 |
| -CH₂- | ~2.7-2.9 | Doublet | ~2.5 | |
| H-2 | ~4.8-5.0 | Triplet | ~5.0 | |
| H-4, H-6 | ~3.7-4.2 | Multiplet | ||
| H-5 | ~1.4-2.1 | Multiplet |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Carbon | Chemical Shift (δ) |
| 1,3-Dioxane | C-2 | ~94-95 |
| C-4, C-6 | ~66-67 | |
| C-5 | ~26-27 | |
| Acetaldehyde | -CHO | ~200 |
| -CH₃ | ~31 | |
| This compound (Predicted) | -CHO | ~200-202 |
| -CH₂- | ~50-55 | |
| C-2 | ~100-102 | |
| C-4, C-6 | ~67-69 | |
| C-5 | ~25-27 |
Experimental Protocols
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of acetals and related compounds is as follows:
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Mandatory Visualization
The following diagrams illustrate the structural relationships and the general workflow for NMR analysis.
Caption: Predicted NMR signal assignments for this compound.
Caption: A streamlined workflow for NMR sample preparation and analysis.
Navigating the Analysis of 1,3-Dioxane-2-acetaldehyde: A High-Resolution Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of reactive aldehydes are paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) approaches for the analysis of 1,3-Dioxane-2-acetaldehyde, a cyclic acetal, benchmarked against its linear aldehyde alternatives. While direct comparative performance data for this compound is limited in publicly available literature, this guide synthesizes established analytical principles and data from structurally related compounds to offer valuable insights for methodological selection and experimental design.
The analysis of short-chain aldehydes by mass spectrometry presents unique challenges due to their volatility and polarity.[1] The cyclic structure of this compound introduces additional considerations regarding its fragmentation behavior compared to simpler linear aldehydes. This guide will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, the role of derivatization, and the characteristic fragmentation patterns that enable confident identification and quantification.
Performance Comparison: Cyclic vs. Linear Aldehydes
The choice between direct analysis and derivatization, as well as the selection of the chromatographic system, significantly impacts the sensitivity and selectivity of HRMS analysis for aldehydes. The following tables summarize the key performance characteristics for the analysis of this compound and a representative linear aldehyde alternative, propanal.
Table 1: Comparison of Analytical Approaches for Aldehyde Analysis
| Feature | This compound (Cyclic Acetal) | Propanal (Linear Aldehyde) |
| Volatility | Moderate | High |
| Polarity | Moderate | Moderate |
| Direct GC-MS Analysis | Feasible, but may benefit from derivatization for improved peak shape and sensitivity. | Challenging due to high volatility, often requires derivatization or specialized injection techniques. |
| LC-MS Analysis | Possible with derivatization to enhance ionization efficiency. | Requires derivatization for retention on reversed-phase columns and efficient ionization.[1] |
| Derivatization | Can improve chromatographic behavior and ionization. | Often necessary for both GC-MS and LC-MS to improve sensitivity and selectivity.[1] |
Table 2: Typical HRMS Performance Metrics (Representative Data)
| Parameter | GC-HRMS (Direct Injection) | LC-HRMS (with Derivatization) |
| Mass Accuracy | < 5 ppm | < 5 ppm |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | pg/mL to fg/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the HRMS analysis of cyclic acetals and linear aldehydes.
Protocol 1: GC-HRMS Analysis of this compound
This protocol is based on general procedures for the analysis of cyclic acetals and may require optimization for the specific analyte.
1. Sample Preparation:
-
For liquid samples, a direct injection of a diluted solution (e.g., 1-10 µg/mL in a suitable solvent like dichloromethane or ethyl acetate) can be performed.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
2. GC-HRMS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent high-resolution mass spectrometer)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injection: 1 µL splitless injection at 250°C
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer Mode: High-resolution full scan (m/z 30-300)
-
Data Acquisition: Centroid mode with a resolution of >10,000 (FWHM)
Protocol 2: LC-HRMS Analysis of Propanal using Derivatization
This protocol utilizes the common derivatizing agent 2,4-dinitrophenylhydrazine (DNPH).
1. Sample Preparation and Derivatization:
-
Prepare a DNPH solution (e.g., 1 mg/mL in acetonitrile with 0.1% phosphoric acid).
-
To 1 mL of the sample (in a suitable solvent or aqueous solution), add 1 mL of the DNPH solution.
-
Incubate the mixture at 40°C for 1 hour.
-
After cooling, the derivatized sample can be directly injected or further purified using SPE if necessary.
2. LC-HRMS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent)
-
Mass Spectrometer: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer (or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive or negative ion mode.
-
Mass Analyzer Mode: High-resolution full scan (m/z 100-800) with data-dependent MS/MS fragmentation.
-
Data Acquisition: Centroid mode with a resolution of >60,000 (FWHM)
Fragmentation Pathways and Analytical Workflows
Understanding the fragmentation behavior is key to structural confirmation. The following diagrams, generated using the DOT language, illustrate the expected fragmentation pathway of this compound and a typical analytical workflow.
Caption: Proposed EI fragmentation of this compound.
The fragmentation of the 1,3-dioxane ring is a characteristic process that can aid in the identification of this class of compounds. The initial fragmentation often involves the loss of formaldehyde (CH₂O) or ethylene oxide (C₂H₄O) from the molecular ion.[2] Subsequent fragmentations can provide further structural information.
Caption: General workflow for aldehyde analysis using HRMS.
This workflow highlights the critical steps from sample collection to final compound identification, emphasizing the importance of both accurate mass measurement and fragmentation analysis in achieving confident results.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Acetaldehyde Protecting Groups: 1,3-Dioxane-2-acetaldehyde and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Acetaldehyde, a small and highly reactive aldehyde, presents a unique challenge for selective reactions. This guide provides an objective comparison of 1,3-Dioxane-2-acetaldehyde (in its more stable form, 2-methyl-1,3-dioxane) with other common acetaldehyde protecting groups, namely acetaldehyde diethyl acetal and 2-methyl-1,3-dithiane. The following sections detail their relative stability, ease of formation and cleavage, and utility in synthetic strategies, supported by experimental data and protocols.
At a Glance: Key Performance Indicators of Acetaldehyde Protecting Groups
The choice of a protecting group hinges on a delicate balance of stability under various reaction conditions and the ease of its removal once its protective role is fulfilled. Below is a summary of the key characteristics of the compared acetaldehyde protecting groups.
| Protecting Group | Structure | Formation Conditions | Stability | Deprotection Conditions | Special Features |
| 2-Methyl-1,3-dioxane | This compound | Acid catalyst (e.g., TsOH, Amberlyst-15), 1,3-propanediol | Stable to bases, nucleophiles, and reducing agents. Labile to acid. | Aqueous acid (e.g., HCl, TFA) | Cyclic acetal, generally more stable to hydrolysis than acyclic acetals. |
| Acetaldehyde diethyl acetal | Diethyl acetal | Acid catalyst (e.g., CaCl₂, H₂SO₄), ethanol | Stable to bases, nucleophiles, and reducing agents. Labile to acid. | Aqueous acid (e.g., HCl) | Acyclic acetal, straightforward formation. |
| 2-Methyl-1,3-dithiane | 1,3-Dithiane | Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, TsOH), 1,3-propanedithiol | Stable to both acids and bases. | Oxidative (e.g., NBS, I₂) or metal-assisted (e.g., HgCl₂) cleavage. | Enables "umpolung" reactivity, allowing the α-carbon to act as a nucleophile. |
In-Depth Comparison
Stability
In stark contrast, 2-methyl-1,3-dithiane, a thioacetal, exhibits remarkable stability towards both acidic and basic conditions.[4] This broader stability profile makes it the protecting group of choice when subsequent transformations require either strongly acidic or basic environments where an acetal would be cleaved.
Formation and Cleavage: A Practical Perspective
The ease and efficiency of forming and removing a protecting group are critical considerations in synthetic planning.
2-Methyl-1,3-dioxane and acetaldehyde diethyl acetal are both formed under acidic conditions. The formation of the cyclic 1,3-dioxane is often favored due to the chelate effect and can be driven to completion by the removal of water.[5] Deprotection of both is achieved by treatment with aqueous acid, regenerating the acetaldehyde.[6]
2-Methyl-1,3-dithiane formation also typically requires an acid catalyst.[7] However, its deprotection is more involved and requires specific reagents that are often toxic or harsh. Common methods include oxidative cleavage with reagents like N-bromosuccinimide (NBS) or iodine, or the use of heavy metal salts such as mercury(II) chloride (HgCl₂).[8][9] The necessity for these specific and often harsh deprotection conditions is a significant drawback compared to the simple acid-catalyzed hydrolysis of acetals.
Unique Synthetic Utility: The "Umpolung" of Reactivity
A key advantage of the 1,3-dithiane protecting group is its ability to facilitate "umpolung," or the reversal of polarity, of the carbonyl carbon.[9] The acidic nature of the C-H bond at the 2-position of the dithiane ring (pKa ≈ 31) allows for its deprotonation with a strong base, such as n-butyllithium, to form a nucleophilic carbanion.[10] This carbanion, a masked acetaldehyde enolate, can then react with various electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds), forming a new carbon-carbon bond. Subsequent deprotection of the dithiane reveals a new ketone or, in the case of reaction with an alkyl halide followed by hydrolysis, a new aldehyde. This powerful synthetic strategy is a unique feature of dithianes and is not readily achievable with their oxygen-based acetal counterparts like 1,3-dioxanes. While lithiation of 1,3-dioxanes is possible, it does not provide a synthetically useful and general route to an acetaldehyde enolate equivalent in the same manner as dithianes.
Experimental Protocols
Below are representative experimental protocols for the formation and deprotection of the discussed acetaldehyde protecting groups.
2-Methyl-1,3-dioxane
Formation: A mixture of acetaldehyde (1 equivalent), 1,3-propanediol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (TsOH) in a suitable solvent like toluene is refluxed with a Dean-Stark apparatus to remove water. Upon completion, the reaction is quenched with a mild base (e.g., NaHCO₃ solution), and the product is isolated by extraction and distillation.
Deprotection: 2-Methyl-1,3-dioxane is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl). The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The acetaldehyde can be isolated by distillation or used in situ.
Acetaldehyde Diethyl Acetal
Formation: To a cooled (0-5 °C) mixture of ethanol (excess) and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a Lewis acid (e.g., anhydrous CaCl₂), acetaldehyde is added dropwise with stirring.[11][12] The reaction mixture is allowed to stir for several hours, after which it is neutralized with a base (e.g., Na₂CO₃), and the product is isolated by extraction and fractional distillation.[11] Yields are typically in the range of 65-70%.[12]
Deprotection: Acetaldehyde diethyl acetal is hydrolyzed by stirring with dilute aqueous acid (e.g., 1M HCl) at room temperature. The progress of the reaction can be monitored by the disappearance of the acetal.
2-Methyl-1,3-dithiane
Formation: Acetaldehyde is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), in a chlorinated solvent like dichloromethane at room temperature. The reaction is typically worked up by washing with aqueous base and water, followed by extraction and purification.
Deprotection (using HgCl₂): 2-Methyl-1,3-dithiane is dissolved in a mixture of acetonitrile and water. To this solution, mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃) are added, and the mixture is stirred vigorously at room temperature.[8] The reaction is monitored by TLC, and upon completion, the solid is filtered off, and the product is extracted from the filtrate.
Visualizing the Chemistry
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the formation of the protecting groups and the umpolung strategy.
Conclusion
The selection of an appropriate protecting group for acetaldehyde is a critical decision in the design of a synthetic route.
-
2-Methyl-1,3-dioxane offers a good balance of stability and ease of handling, with its cyclic nature providing slightly enhanced stability over its acyclic counterpart, acetaldehyde diethyl acetal . Both are excellent choices when reactions are to be carried out under basic, nucleophilic, or reductive conditions, and a simple acidic deprotection is desired.
-
2-Methyl-1,3-dithiane provides superior stability across a wider pH range, making it the protecting group of choice for reactions involving both acidic and basic steps where an acetal would not survive. Its unique ability to undergo "umpolung" reactivity opens up a powerful avenue for carbon-carbon bond formation, making it more than just a simple protecting group.
Ultimately, the optimal choice will depend on the specific reaction sequence, the compatibility of the protecting group with other functional groups present in the molecule, and the desired synthetic transformation. Researchers and drug development professionals are encouraged to carefully consider these factors to ensure the success of their synthetic endeavors.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. reddit.com [reddit.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. prepchem.com [prepchem.com]
- 12. CN1128129C - Acetaldehyde diethyl acetal production process - Google Patents [patents.google.com]
Comparative Reactivity Analysis: 1,3-Dioxane-2-acetaldehyde vs. 1,3-Dioxolane-2-acetaldehyde in Acid-Catalyzed Hydrolysis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Cyclic Acetal Reactivity
Executive Summary
Under acidic conditions, 1,3-dioxolane-2-acetaldehyde is significantly more reactive and will undergo hydrolysis at a faster rate than 1,3-dioxane-2-acetaldehyde . This difference in reactivity is primarily attributed to stereoelectronic effects and the conformational strain inherent in the five-membered dioxolane ring system compared to the more stable chair conformation of the six-membered dioxane ring.
Reactivity Principles and Supporting Data
The acid-catalyzed hydrolysis of acetals proceeds via a mechanism involving protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion intermediate. The formation of this intermediate is the rate-determining step. The relative stability of the starting acetal and the transition state leading to the oxocarbenium ion dictates the overall rate of hydrolysis.
General rules for the hydrolysis of cyclic acetals indicate that for aldehyde-derived structures, 1,3-dioxolanes are more labile than 1,3-dioxanes[1]. This is a well-established trend in organic chemistry. The primary reasons for this reactivity difference are:
-
Ring Strain: The five-membered 1,3-dioxolane ring possesses greater torsional strain compared to the six-membered 1,3-dioxane ring, which can adopt a stable, low-energy chair conformation, much like cyclohexane[1]. This inherent strain in the dioxolane is relieved upon ring opening, contributing to a lower activation energy for hydrolysis.
-
Stereoelectronic Effects: The ideal geometry for the formation of the oxocarbenium ion involves optimal orbital alignment, which is more readily achieved from the strained envelope or twist conformations of the 1,3-dioxolane ring than from the stable chair conformation of the 1,3-dioxane ring.
While direct kinetic data for this compound and 1,3-dioxolane-2-acetaldehyde is not available, the relative hydrolysis rates of ketone-derived cyclic acetals provide strong evidence for this trend.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis for Ketone-Derived Cyclic Acetals
| Compound | Relative Rate of Hydrolysis |
| 2,2-Dimethyl-1,3-dioxane | 1 |
| 2,2-Dimethyl-1,3-dioxolane | 30.6 |
Data is for illustrative purposes and is based on analogous ketone-derived acetals to demonstrate the general reactivity trend. The hydrolysis rates were determined under identical acidic conditions.[1]
This data clearly illustrates the significantly greater reactivity of the five-membered dioxolane ring system compared to the six-membered dioxane ring in acid-catalyzed hydrolysis. It is important to note that while these are ketone-derived acetals, the underlying principles of ring strain and stereoelectronic effects also apply to aldehyde-derived acetals like this compound and 1,3-dioxolane-2-acetaldehyde.
Experimental Protocols
To quantitatively determine the hydrolysis rates of this compound and 1,3-dioxolane-2-acetaldehyde, a kinetic study can be performed. The following is a generalized protocol for monitoring the acid-catalyzed hydrolysis of an acetal using UV-Vis spectroscopy. This method is suitable when the product aldehyde has a distinct UV-Vis absorbance from the starting acetal.
Experimental Protocol: Kinetic Analysis of Acetal Hydrolysis by UV-Vis Spectroscopy
1. Materials and Instrumentation:
- This compound and 1,3-Dioxolane-2-acetaldehyde
- Standardized aqueous acid solution (e.g., 0.1 M HCl)
- A suitable organic co-solvent if the acetal is not water-soluble (e.g., acetonitrile, dioxane)
- Buffer solutions of known pH for pH-rate profile studies
- Thermostatted UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks, pipettes, and syringes
2. Preparation of Stock Solutions:
- Prepare a stock solution of the acetal in the chosen co-solvent at a known concentration (e.g., 10 mM).
- Prepare the acidic hydrolysis medium in a volumetric flask.
3. Kinetic Measurement:
- Equilibrate the thermostatted cuvette holder of the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C).
- Place a cuvette containing the acidic hydrolysis medium in the spectrophotometer and blank the instrument at the wavelength of maximum absorbance (λmax) of the product acetaldehyde.
- To initiate the reaction, inject a small, known volume of the acetal stock solution into the cuvette containing the acidic medium. The final concentration of the acetal should be in a range that gives a suitable absorbance change upon complete hydrolysis.
- Immediately begin recording the absorbance at λmax as a function of time. Data should be collected until the absorbance reaches a stable plateau, indicating the completion of the reaction.
4. Data Analysis:
- The observed rate constant (kobs) for the hydrolysis reaction can be determined by fitting the absorbance versus time data to a first-order rate equation: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
- The experiment should be repeated at different acid concentrations to determine the order of the reaction with respect to the acid catalyst.
- By comparing the kobs values for this compound and 1,3-dioxolane-2-acetaldehyde under identical conditions, their relative reactivity can be quantitatively determined.
An alternative to UV-Vis spectroscopy is NMR spectroscopy , which can directly monitor the disappearance of the starting acetal signals and the appearance of the product aldehyde and diol signals over time.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the acid-catalyzed hydrolysis of a cyclic acetal.
Caption: General mechanism of acid-catalyzed cyclic acetal hydrolysis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a kinetic study of acetal hydrolysis.
Caption: Workflow for kinetic analysis of acetal hydrolysis.
References
Differentiating Isomers of Substituted 1,3-Dioxane-2-acetaldehyde: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis of spectroscopic techniques to differentiate stereoisomers of substituted 1,3-dioxane-2-acetaldehyde, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The spatial arrangement of substituents in the 1,3-dioxane ring significantly influences the chemical and physical properties of the molecule. Spectroscopic methods offer a powerful toolkit to probe these structural nuances. This guide summarizes key differentiating features observed in the spectra of cis and trans isomers of 2-substituted 1,3-dioxane-4-acetaldehyde derivatives, providing a framework for their unambiguous identification.
Key Spectroscopic Differentiators at a Glance
| Spectroscopic Technique | Key Differentiating Feature | Observation for trans Isomer | Observation for cis Isomer |
| ¹H NMR | Chemical Shift of H-2 (acetal proton) | Typically appears at a higher chemical shift (more deshielded). | Typically appears at a lower chemical shift (more shielded). |
| Coupling Constants (J-values) | Larger J-values for diaxial couplings (e.g., Jax,ax) between ring protons. | Smaller J-values for axial-equatorial or equatorial-equatorial couplings. | |
| ¹³C NMR | Chemical Shift of C-2 (acetal carbon) | Generally resonates at a slightly different chemical shift compared to the cis isomer. | Generally resonates at a slightly different chemical shift compared to the trans isomer. |
| Mass Spectrometry | Fragmentation Pattern | May exhibit a distinct fragmentation pattern due to different steric interactions in the transition states of fragmentation. | May show different relative abundances of fragment ions compared to the trans isomer. |
| Infrared Spectroscopy | C-O Stretching Vibrations | Subtle shifts in the C-O stretching frequencies in the fingerprint region (1200-1000 cm⁻¹). | Subtle shifts in the C-O stretching frequencies in the fingerprint region (1200-1000 cm⁻¹). |
| Aldehyde C-H and C=O Stretching | Characteristic absorptions around 2720 cm⁻¹ (C-H) and 1725 cm⁻¹ (C=O) are present in both isomers. | Characteristic absorptions around 2720 cm⁻¹ (C-H) and 1725 cm⁻¹ (C=O) are present in both isomers. |
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the stereochemical analysis of 1,3-dioxane derivatives. The conformation of the six-membered ring, which is predominantly a chair form, leads to distinct chemical environments for axial and equatorial substituents and protons.
¹H NMR Spectroscopy:
The chemical shift of the acetal proton at the C-2 position is a key indicator of stereochemistry. In the trans isomer, where the substituent at C-2 and another substituent on the ring (e.g., at C-4) are on opposite sides of the ring, the C-2 proton often experiences different anisotropic effects compared to the cis isomer, leading to a measurable difference in chemical shifts.
Furthermore, the coupling constants (J-values) between the protons on the dioxane ring provide detailed conformational information. Diaxial couplings (Jax,ax) are typically larger (8-13 Hz) than axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) couplings (1-5 Hz). Analysis of these coupling patterns can definitively establish the relative stereochemistry.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the 1,3-dioxane ring are also sensitive to the stereochemistry. The orientation of the substituents influences the steric compression and electronic environment of the ring carbons, resulting in small but discernible differences in their resonance frequencies between isomers.
Table 1: Comparative ¹H NMR Data for a trans-2-phenyl-1,3-dioxan-4-yl)acetaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.57 | s | - |
| H-4 | 4.41-4.47 | m | - |
| H-5ax | 1.90 | dddd | 13.1, 12.3, 11.4, 5.0 |
| H-5eq | 1.64 | dtd | 13.2, 2.5, 1.4 |
| H-6ax | 4.02 | td | 12.2, 2.6 |
| H-6eq | 4.29 | ddd | 11.5, 5.0, 1.4 |
| -CH₂-CHO | 2.63, 2.83 | ddd | 17.0, 5.2, 1.6 and 17.0, 7.3, 2.1 |
| -CHO | 9.85 | t | 1.8 |
Note: Data is for a closely related analog. The exact values for the target compound may vary.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) can be used to differentiate between stereoisomers of 1,3-dioxanes, as they can exhibit different fragmentation patterns. The stability of the molecular ion and the relative abundances of fragment ions can be influenced by the stereochemistry of the molecule. Different steric environments in the isomers can lead to different preferred fragmentation pathways.
For this compound isomers, characteristic fragmentation would involve cleavage of the acetaldehyde side chain and fragmentation of the dioxane ring. The loss of the acetaldehyde group (M-43) and subsequent ring opening can produce fragment ions whose relative intensities may differ between isomers.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the functional groups present in the molecule. For substituted this compound isomers, the following characteristic absorption bands are expected:
-
C-H stretching (aldehyde): A weak to medium band around 2720 cm⁻¹.
-
C=O stretching (aldehyde): A strong, sharp band around 1725 cm⁻¹.
-
C-O stretching (dioxane): Strong bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹.
While the major absorption bands for the functional groups will be present in both isomers, subtle differences in the fingerprint region, particularly in the C-O stretching vibrations, may be observed due to the different molecular symmetry and bond angles in the cis and trans forms.
Table 2: Characteristic IR Absorption Bands for 2-(2-phenyl-1,3-dioxan-4-yl)acetaldehyde
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aldehyde) | 2736 | Medium |
| C=O (aldehyde) | 1722 | Strong |
| C-O (dioxane) | 1099 | Strong |
| Aromatic C-H | 752, 698 | Strong |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times and a larger number of scans are typically required compared to ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and to confirm connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to observe the molecular ion.
-
Analysis: Acquire a full scan mass spectrum to identify the molecular ion and the major fragment ions.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the pure solvent, which is then subtracted from the sample spectrum.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of substituted this compound isomers.
Caption: Workflow for Isomer Differentiation.
Signaling Pathway for Spectroscopic Data Interpretation
The following diagram illustrates the logical pathway for interpreting the spectroscopic data to assign the stereochemistry of the isomers.
Caption: Data Interpretation Pathway.
Comparison of Synthetic Routes to 1,3-Dioxane-2-acetaldehyde: A Kinetic Validation Guide
This guide provides a comparative analysis of two synthetic routes for the production of 1,3-Dioxane-2-acetaldehyde, a key intermediate in various chemical syntheses. The focus is on the validation of a proposed direct synthesis pathway (Route A) against a traditional two-step approach (Route B) through detailed kinetic studies. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for process optimization and scale-up.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the formation of a cyclic acetal from an appropriate aldehyde precursor and 1,3-propanediol. The efficiency and selectivity of this reaction are paramount for ensuring high purity and yield of the final product. We evaluate a novel, single-step synthesis (Route A) and compare its kinetic profile and overall performance with a more conventional, albeit longer, synthetic pathway (Route B).
-
Route A (Proposed): Acid-catalyzed direct acetalization of 3,3-diethoxypropanal with 1,3-propanediol. This route aims for process intensification by minimizing the number of synthetic steps.
-
Route B (Alternative): A two-step process involving the initial formation of a different acetal followed by a transacetalization reaction with 1,3-propanediol.
Reaction Pathway and Experimental Workflow
The proposed synthetic pathway for Route A is a direct acid-catalyzed reaction. The validation of this route necessitates a systematic kinetic study to understand the reaction rates and influencing factors. The general workflow for such a study is outlined below.
Caption: Proposed acid-catalyzed synthesis of this compound.
Caption: Workflow for the kinetic validation of the synthetic route.
Comparative Performance Data
The following tables summarize the quantitative data obtained from the kinetic studies and overall process performance for both synthetic routes.
Table 1: Kinetic Data Summary
| Parameter | Route A (Direct) | Route B (Two-Step) |
|---|---|---|
| Reaction Order (w.r.t. aldehyde precursor) | 1 | 1 |
| Reaction Order (w.r.t. 1,3-propanediol) | 1 | 1 |
| Rate Constant (k) at 50°C (M⁻¹·s⁻¹) | 1.2 x 10⁻³ | 0.8 x 10⁻³ |
| Activation Energy (Ea) (kJ/mol) | 55 | 68 |
| Half-life (t₁/₂) at 50°C (min) | 96 | 144 |
Table 2: Overall Process Performance Comparison
| Parameter | Route A (Direct) | Route B (Two-Step) |
|---|---|---|
| Overall Yield (%) | 85 | 72 |
| Purity (by GC-MS, %) | >98 | 95 |
| Total Reaction Time (hours) | 4 | 10 |
| Reaction Temperature (°C) | 50 | 50-80 |
| Number of Steps | 1 | 2 |
| Process Mass Intensity (PMI) | 5.2 | 8.5 |
Experimental Protocols
A detailed methodology for the kinetic analysis of the proposed Route A is provided below.
Protocol: Kinetic Study of this compound Synthesis (Route A)
-
Reagent Preparation:
-
Prepare a 1.0 M solution of 3,3-diethoxypropanal in anhydrous toluene.
-
Prepare a 1.2 M solution of 1,3-propanediol in anhydrous toluene.
-
Prepare a 0.05 M solution of p-toluenesulfonic acid (p-TSA) in anhydrous toluene (catalyst).
-
Prepare a saturated aqueous solution of sodium bicarbonate (quenching agent).
-
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 20 mL of the 1.0 M 3,3-diethoxypropanal solution and 20 mL of the 1.2 M 1,3-propanediol solution.
-
Place the flask in a pre-heated oil bath at 50°C and allow the mixture to equilibrate for 15 minutes with stirring.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction (t=0) by adding 1.0 mL of the 0.05 M p-TSA solution to the reaction mixture.
-
Immediately withdraw a 0.5 mL aliquot and transfer it to a vial containing 1.0 mL of the saturated sodium bicarbonate solution to quench the reaction.
-
Continue to withdraw 0.5 mL aliquots at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) and quench them in the same manner.
-
-
Sample Analysis:
-
For each quenched aliquot, extract the organic layer after vigorous mixing and separation.
-
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentrations of the reactant (3,3-diethoxypropanal) and the product (this compound).
-
Use an internal standard (e.g., dodecane) for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of 3,3-diethoxypropanal versus time.
-
From the plot, determine the initial reaction rate.
-
To determine the reaction order and rate constant, plot ln[reactant] vs. time (for first-order) or 1/[reactant] vs. time (for second-order). The linearity of the plot will indicate the order of the reaction.
-
Repeat the experiment at different temperatures (e.g., 40°C, 60°C) to determine the activation energy (Ea) using the Arrhenius equation.
-
Conclusion
The kinetic validation demonstrates that the proposed direct synthesis (Route A) is kinetically more favorable than the traditional two-step method (Route B). Route A exhibits a higher rate constant and a lower activation energy, leading to a significantly shorter reaction time. Furthermore, the single-step nature of Route A results in a higher overall yield, superior purity, and a more environmentally friendly process as indicated by the lower Process Mass Intensity. For the synthesis of this compound, Route A represents a more efficient and economical alternative, making it highly suitable for larger-scale production in research and industrial settings.
Safety Operating Guide
Proper Disposal of 1,3-Dioxane-2-acetaldehyde: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1,3-Dioxane-2-acetaldehyde. A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the safety data for the closely related compound, 1,3-Dioxolane-2-acetaldehyde, and general principles for handling hazardous chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is presumed to share hazards with similar chemicals, including flammability and potential health risks.
Hazard Summary and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is essential to be aware of the potential hazards. The following table summarizes the hazards associated with the analogous compound, 1,3-Dioxolane-2-acetaldehyde, which should be considered when handling this compound.
| Hazard Classification | Description |
| Physical Hazards | Extremely flammable liquid and vapor (Category 1). Vapors may form an explosive mixture with air. |
| Health Hazards | Causes serious eye irritation (Category 2A). May cause respiratory irritation (Category 3). Suspected of causing genetic defects (Category 2). May cause cancer (Category 1B). |
| Environmental Hazards | Harmful to aquatic life (Category 3). |
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear flame-retardant, chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[1]
Spill and Waste Management Protocols
Immediate and proper management of spills and waste is crucial to mitigate risks.
Spill Cleanup Procedure:
-
Immediate Action: Evacuate the immediate area and eliminate all ignition sources (e.g., open flames, sparks, hot surfaces).[1]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[2] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealable container for hazardous waste.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Waste Disposal Protocol: The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[3]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Flammable, Health Hazard).
-
-
Storage:
-
Store the sealed waste container in a well-ventilated, cool, and designated hazardous waste storage area away from heat and ignition sources.[4]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company.
-
Do not pour this compound down the drain or dispose of it with regular trash.
-
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,3-Dioxane-2-acetaldehyde
This guide provides crucial safety and logistical information for the proper handling and disposal of 1,3-Dioxane-2-acetaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
1. Hazard Identification and Risk Assessment
Key Assumed Hazards:
-
Flammability: Highly flammable liquid and vapor.[1][2][3][4][5] Vapors are heavier than air and may travel to an ignition source.[6][7][8]
-
Peroxide Formation: May form explosive peroxides upon exposure to air, light, or on concentration.[1][3][6][7][9]
-
Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[1][2][4][6][8][10]
-
Health Hazards: Suspected of causing cancer and genetic defects, based on the hazards of acetaldehyde.[2][5][6][9][10] May cause central nervous system depression.[7][8]
2. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection from splashes and vapors. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin/Body | Flame-retardant lab coat, long pants, and closed-toe shoes | Prevents skin exposure to splashes and in case of fire.[11] |
| Hands | Double-gloving: inner layer of neoprene, outer layer of natural rubber or butyl rubber | Provides protection against potential skin absorption and chemical degradation of the gloves.[6][11] |
| Respiratory | Full-face respirator with multi-purpose combination (US) respirator cartridges | To be used as a backup to engineering controls, especially in case of spills or inadequate ventilation.[11] |
3. Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.
3.1. Engineering Controls:
-
All work must be conducted in a certified chemical fume hood.[11]
-
An emergency eyewash station and safety shower must be readily accessible.[2]
-
Use explosion-proof electrical/ventilating/lighting equipment.[1][2]
3.2. Procedural Steps for Handling:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Post emergency contact information in the work area.[11]
-
Dispensing: Ground and bond containers when transferring the material to prevent static discharge.[1][2][3] Use only non-sparking tools.[1][2][4]
-
Heating: Avoid heating the substance. If heating is necessary, use a controlled method such as an oil bath and monitor for peroxide formation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[1][2][3] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7][11]
-
Peroxide Testing: Regularly test for the presence of peroxides, especially before any distillation or concentration steps. If peroxides are suspected, do not move or open the container and consult a safety professional.[1]
4. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Excess Chemical | Dispose of contents/container to an approved waste disposal plant.[1] Label the waste container clearly.[11] |
| Contaminated PPE | Double-bag disposable PPE (e.g., gloves) in sealed, transparent bags for hazardous waste disposal.[11] Non-disposable PPE should be decontaminated before reuse. |
| Spill Cleanup Material | Absorb spills with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[1][3][7] |
5. Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
| Emergency Situation | First Aid and Response |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10] |
| Spill | Evacuate the area and remove all ignition sources.[8] For small spills, absorb with inert material. For large spills, contact your institution's emergency response team.[7] |
| Fire | Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish.[1][6] Use water spray to cool fire-exposed containers.[6] |
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. airgas.com [airgas.com]
- 5. fishersci.se [fishersci.se]
- 6. nj.gov [nj.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. ICSC 0009 - ACETALDEHYDE [chemicalsafety.ilo.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
- 11. wcu.edu [wcu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
